molecular formula C16H17N3O B5238630 Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- CAS No. 120873-22-5

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Cat. No.: B5238630
CAS No.: 120873-22-5
M. Wt: 267.33 g/mol
InChI Key: NMZWWGBKDGULHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-phenyl-4-(3-pyridinylcarbonyl)piperazine is 267.137162174 g/mol and the complexity rating of the compound is 320. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZWWGBKDGULHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153043
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120873-22-5
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120873225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Phenyl-piperazine Scaffold as a Privileged Motif in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action for Phenyl-piperazine Derivatives

The phenyl-piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This chemical scaffold, consisting of a piperazine ring linked to a phenyl group, serves as a versatile template for designing ligands that target key neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic pathways. Its importance is underscored by its presence in numerous approved drugs for treating CNS disorders like depression, schizophrenia, and anxiety.

The therapeutic versatility of phenyl-piperazine derivatives stems from their structural ability to mimic endogenous biogenic amines like serotonin, dopamine, and norepinephrine. The core scaffold provides the primary recognition elements—an aromatic ring and a basic nitrogen atom—that target the neurotransmitter binding sites of aminergic GPCRs. Fine-tuning the pharmacological profile, including receptor affinity, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist), is achieved through strategic chemical modifications at two primary locations: the phenyl ring and the second nitrogen atom of the piperazine ring. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these compounds, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their receptor interactions.

cluster_0 General Phenyl-piperazine Scaffold scaffold R1 Phenyl Ring Substituents (Modulate Affinity & Selectivity) scaffold->R1 Position on Phenyl Ring (ortho, meta, para) R2 N-Alkyl/Aryl Group (Modulate Affinity & Functional Activity) scaffold->R2 Terminal Group

Caption: Core structure of the phenyl-piperazine scaffold highlighting key modification points.

Part 1: Core Mechanisms of Action at Key CNS Receptors

Phenyl-piperazine derivatives exhibit a complex pharmacological profile by interacting with multiple receptor systems. Their mechanism of action is primarily defined by their binding affinity (Kᵢ), selectivity for different receptor subtypes, and their functional effect (efficacy) at the target receptor.

Interaction with Serotonin (5-HT) Receptors

The serotonergic system is a major target for phenyl-piperazine derivatives. These compounds interact with several 5-HT receptor subtypes, most notably 5-HT₁A and 5-HT₂A, often with high affinity.

  • 5-HT₁A Receptors: Many phenyl-piperazine derivatives act as agonists or partial agonists at the 5-HT₁A receptor. The protonatable nitrogen atom of the piperazine ring is crucial for this interaction, forming a key salt bridge with an aspartate residue (Asp3.32) in the receptor's binding pocket. This interaction is fundamental to the anxiolytic and antidepressant effects of drugs like buspirone.

  • 5-HT₂A/2C Receptors: These receptors are also significant targets. Activation of 5-HT₂A receptors involves Gαq-protein coupling, leading to an increase in intracellular calcium. Phenyl-piperazine derivatives can act as either agonists or antagonists at these sites, contributing to their efficacy in treating psychosis and sleep disorders. For example, trazodone and nefazodone are antidepressants that act as 5-HT₂A receptor antagonists. The arylpiperazine moiety is a recurring scaffold in the modulation of the 5-HT₂A receptor.

  • Structure-Activity Relationship (SAR) Insights: The affinity and selectivity for 5-HT receptor subtypes can be modulated by substitutions on the phenyl ring and the nature of the terminal fragment linked to the piperazine. For instance, substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT₁A and α₁ receptors. The meta position appears to be more critical for differentiating between 5-HT₁A and α₁ receptor activity.

Interaction with Dopamine (D) Receptors

Dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are critical targets for antipsychotic drugs. Phenyl-piperazines are a privileged structure for these receptors.

  • D₂ and D₃ Receptor Subtypes: There is high homology between D₂ and D₃ receptors, making the development of subtype-selective ligands challenging. However, many phenyl-piperazine derivatives achieve D₃ versus D₂ selectivity. This selectivity is often attributed to a "bitopic" binding mode, where the phenyl-piperazine core occupies the primary orthosteric binding site, while a larger substituent on the second nitrogen interacts with a unique secondary binding site or extracellular loop in the D₃ receptor.

  • Functional Activity: These compounds can be full agonists, partial agonists, or antagonists. Partial agonism at D₂ receptors, as seen with aripiprazole, is a key mechanism for atypical antipsychotics, providing sufficient dopamine blockade to treat psychosis while minimizing motor side effects.

  • SAR Insights: The spacer element linking the piperazine to a terminal heterocyclic appendage is crucial for determining subtype selectivity between D₂, D₃, and D₄ receptors. Shortening or altering the linker can dramatically shift selectivity from one subtype to another.

Interaction with Adrenergic (α) Receptors

Many phenyl-piperazine derivatives also display significant affinity for α-adrenergic receptors, particularly the α₁ subtype. This interaction contributes to both therapeutic effects and side effect profiles (e.g., orthostatic hypotension).

  • α₁-Adrenergic Receptors: These receptors are GPCRs that couple to Gq proteins to mediate smooth muscle contraction. Antagonism at α₁ receptors is the primary mechanism for some antihypertensive drugs. The binding of phenyl-piperazine derivatives is driven by hydrogen bonds and electrostatic forces with key residues like Asp106 and various serine residues within the binding pocket.

  • SAR Insights: For hydantoin-phenylpiperazine derivatives, the steric requirements of the α₁ receptor are more restricted compared to the 5-HT₁A receptor, particularly at the meta position of the phenyl ring. This difference is a key factor in designing ligands with selectivity between these two receptor systems.

Comparative Receptor Affinity Data

The following table summarizes the receptor binding affinities (Kᵢ in nM) for several representative phenyl-piperazine derivatives, illustrating the impact of structural modifications on receptor interaction profiles.

CompoundPhenyl SubstitutionN-Alkyl/Aryl GroupD₂ Kᵢ (nM)D₃ Kᵢ (nM)5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)α₁ Kᵢ (nM)Reference(s)
Aripiprazole 2,3-DichloroButoxy-dihydroquinolinone0.340.81.93.457(Implied)
m-CPP 3-ChloroH3162251213226141(Implied)
WC-10 2-MethoxyPropyl-benzisothiazole1142.7>1000>1000>1000
WC-26 2-MethoxyPropyl-benzisoxazole2254.4>1000>1000>1000
Compound 14 2-MethoxyHydantoin-propyl>10000>1000029.8215011.9

Data synthesized from multiple sources to provide a comparative overview. Absolute values may vary based on specific assay conditions.

Part 2: Elucidating the Mechanism - Core Experimental Protocols

Determining the precise mechanism of action requires a suite of validated experimental techniques. Receptor binding assays quantify the affinity of a compound for its target, while functional assays measure the biological response elicited by this binding.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It operates on the principle of competition between a radiolabeled ligand of known affinity and the unlabeled test compound for a finite number of receptor sites.

Causality and Self-Validation:

  • Why use a radioligand? The radioactivity provides a highly sensitive and quantifiable signal directly proportional to the amount of ligand bound to the receptor.

  • Why include "Total" and "Non-Specific" binding controls? Total binding measures all radioligand associated with the membrane preparation. Non-specific binding (NSB), determined in the presence of a high concentration of a non-radioactive competitor, measures binding to non-receptor components (e.g., lipids, filters). Specific binding is the critical parameter and is calculated as Total - NSB. This subtraction is a crucial self-validating step, ensuring that the measured affinity is genuinely for the target receptor.

  • Why perform a saturation assay first? Before running competition assays, a saturation binding experiment using increasing concentrations of the radioligand is performed to determine its dissociation constant (Kₔ) and the receptor density (Bₘₐₓ). This validates the receptor preparation and provides the Kₔ value needed to calculate the Kᵢ of test compounds using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).

    • Membrane Preparation: Use cell membranes from tissues or cell lines endogenously expressing or transfected with the receptor of interest. Protein concentration should be determined via a standard method like a Bradford assay.

    • Radioligand: Prepare a working solution of a high-affinity radioligand for the target receptor (e.g., [³H]-Raclopride for D₂ receptors) at a concentration close to its Kₔ.

    • Test Compound: Prepare serial dilutions of the phenyl-piperazine derivative over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • NSB Control: Prepare a high concentration (e.g., 10 µM) of a known, non-radioactive ligand for the target receptor.

  • Assay Incubation:

    • In a 96-well plate, add assay buffer, the membrane preparation (e.g., 10-50 µg protein), and the radioligand to all wells.

    • Add the various concentrations of the test compound to the experimental wells.

    • Add vehicle (e.g., DMSO) to the "Total Binding" wells.

    • Add the high-concentration non-radioactive ligand to the "NSB" wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The membranes containing the bound radioligand are trapped on the filter.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_workflow Workflow: Competitive Radioligand Binding Assay prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) incubate 2. Incubation (Mix reagents, allow to reach equilibrium) prep->incubate filter 3. Filtration & Washing (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Plot curve, determine IC50, calculate Ki) count->analyze

Caption: A streamlined workflow for determining ligand binding affinity (Ki).

Protocol: [³⁵S]GTPγS Functional Assay

While binding assays measure affinity, they do not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or partially activates it (partial agonist). The [³⁵S]GTPγS binding assay is a functional method that directly measures the first step in the GPCR signaling cascade: G-protein activation.

Causality and Self-Validation:

  • Why measure GTPγS binding? Upon agonist binding to a GPCR, the associated G-protein exchanges GDP for GTP, initiating downstream signaling. [³⁵S]GTPγS is a non-hydrolyzable GTP analog; its incorporation provides a stable and cumulative measure of G-protein activation. This makes the assay a direct readout of receptor activation.

  • Why is this a good assay for efficacy? It measures an event proximal to the receptor, making it less susceptible to signal amplification that can occur in downstream second messenger assays (like cAMP measurement). This provides a more accurate distinction between full and partial agonists.

  • Self-Validating Controls: A "basal" control (no agonist) establishes the baseline G-protein activity. A "non-specific" control (with excess unlabeled GTPγS) accounts for background noise. A known full agonist is used as a positive control to define 100% efficacy (Eₘₐₓ).

cluster_pathway GPCR Activation & G-Protein Cycle Agonist Phenyl-piperazine (Agonist) GPCR GPCR (e.g., 5-HT1A, D2) Agonist->GPCR Binds G_inactive Inactive G-Protein (GDP-bound) GPCR->G_inactive Activates G_active Active G-Protein (GTP-bound) G_inactive->G_active GDP -> GTP Exchange (Measured by [35S]GTPγS) Effector Downstream Effector (e.g., Adenylyl Cyclase) G_active->Effector Modulates

Caption: The G-protein signaling cycle initiated by agonist binding to a GPCR.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

    • Membrane Preparation: Use membranes expressing the GPCR of interest, prepared as described in the binding assay protocol.

    • GDP: Prepare a stock solution of GDP. The presence of GDP is critical to keep G-proteins in their inactive state prior to agonist stimulation.

    • [³⁵S]GTPγS: Prepare a working solution of the radiolabeled GTP analog.

    • Test Compound: Prepare serial dilutions of the phenyl-piperazine derivative.

    • Controls: Prepare a vehicle control (basal), a positive control (known full agonist), and an unlabeled GTPγS solution for non-specific binding determination.

  • Assay Incubation:

    • In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation to all wells.

    • Add the various concentrations of the test compound or controls to the appropriate wells.

    • Pre-incubate for 15-30 minutes at room temperature to allow the test compounds to bind to the receptors.

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from all other values.

    • Plot the specific binding against the log concentration of the agonist to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).

    • Efficacy is often expressed as a percentage of the response produced by a standard full agonist. Compounds with Eₘₐₓ < 100% are partial agonists.

Conclusion

The mechanism of action of phenyl-piperazine derivatives is a multifaceted interplay of their affinity, selectivity, and functional activity across a spectrum of aminergic GPCRs. The phenyl-piperazine scaffold acts as a highly adaptable pharmacophore, allowing for the precise tuning of pharmacological properties through targeted chemical synthesis. A thorough understanding of this mechanism, grounded in robust experimental methodologies like radioligand binding and functional G-protein activation assays, is paramount for the rational design of novel therapeutics. By systematically exploring the structure-activity relationships, researchers can continue to develop next-generation CNS agents with improved efficacy and more favorable side-effect profiles, leveraging the remarkable versatility of this chemical class.

References

  • Title: Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding Source: ACS Publications URL
  • Title: Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Source: ACS Publications URL
  • Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands Source: PubMed URL
  • Title: Technical Support Center: GTP-gamma-S Based Functional Assays Source: Benchchem URL
  • Title: Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)
  • Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PMC URL
  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Source: PubMed URL
  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: ResearchGate URL
  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PubMed URL
  • Title: Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography Source: RSC Publishing URL
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Title: Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats Source: PMC URL
  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PMC URL
  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF Source: ResearchGate URL
  • Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: PMC URL
  • Title: Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors.
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL
  • Title: Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment Source: PMC URL
  • Title: Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B Source: PubMed URL
  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL
  • Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens Source: PubMed URL
  • Title: Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.
  • Title: GTPγS Binding Assays - Assay Guidance Manual Source: NCBI Bookshelf URL
  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL
  • Title: GTPγS Binding Assay Source: Creative Bioarray URL
  • Title: Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Receptor-Ligand Binding Assays Source: Labome URL
  • Title: Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach Source: PMC URL
  • Title: [Ethologico-pharmacologic analysis of the psychotropic properties of phenylpiperazine derivatives in experimental models of aggressive behavior] Source: PubMed URL
  • Title: The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF Source: ResearchGate URL
  • Title: Serotonin Receptor Subtypes and Ligands Source: ACNP URL
  • Title: Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology Source: Springer Nature Experiments URL
  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL
  • Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL
  • Title: Adrenergic Receptor Subtypes Source: Unknown URL
  • Title: Relationship between chemical structure, binding affinity and selectivity towards α1-adrenoceptors in the group of substituted

Binding affinity of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profiling & Binding Affinity: 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.[1][2]

Executive Summary: The Privileged Scaffold

The compound Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (also referred to as 1-phenyl-4-nicotinoylpiperazine ) represents a "privileged structure" in medicinal chemistry.[1][2] It synthesizes two highly bioactive moieties: the phenylpiperazine tail (a classic G-Protein Coupled Receptor anchor) and the nicotinoyl (3-pyridinylcarbonyl) headgroup (a bioisostere for benzoyl groups found in allosteric modulators).

This guide details the technical framework for determining the binding affinity of this compound. Unlike well-characterized drugs where


 values are static, this molecule often serves as a chemical probe or lead scaffold.[1][2] Therefore, this document focuses on the experimental validation of its affinity  toward its three primary predicted target classes: Serotonin (5-HT) Receptors , 

-Adrenergic Receptors
, and AMPA Receptors .[1]

Structural Activity Relationship (SAR) & Target Prediction

To design an effective binding assay, one must first understand the pharmacophore.[1][2] This molecule is not a random assembly; it is a specific ligand designed to span transmembrane domains.[1][2]

2.1 Pharmacophore Deconstruction
  • The Phenylpiperazine Tail: This moiety is the primary driver for affinity at aminergic GPCRs.[1][2] The basic nitrogen (at physiological pH) mimics the protonated amine of endogenous neurotransmitters (serotonin, dopamine).

  • The Nicotinoyl Head: The 3-pyridine ring acts as a hydrogen bond acceptor.[1][2] Its position (meta-substitution relative to the carbonyl) allows it to mimic the benzamide core of Ampakines (e.g., CX-516), suggesting potential activity as an AMPA receptor positive allosteric modulator (PAM).

2.2 Predicted Target Landscape

Based on structural homology with known ligands (e.g., Buspirone metabolites, Ampakines), the binding profile is stratified as follows:

Target ClassPredicted InteractionRationale
5-HT

/ 5-HT

Partial Agonist / AntagonistPhenylpiperazine core is the defining feature of "long-chain" arylpiperazine 5-HT ligands [1].[1][2]

-Adrenergic
AntagonistStructural overlap with arylpiperazine

-blockers (e.g., Naftopidil analogs) [2].[1][2]
AMPA Receptor Positive Allosteric ModulatorThe nicotinoyl-piperazine scaffold mimics the benzoyl-piperidine core of Ampakines [3].[1][2]

Visualization: Pharmacological Interaction Pathway[1][2]

The following diagram illustrates the logical flow from structural features to receptor subtype targeting and the required assay types.

G cluster_0 Structural Moieties cluster_1 Target Receptors cluster_2 Assay Protocol Compound 1-phenyl-4-(3-pyridinylcarbonyl)piperazine PhenylPip Phenylpiperazine Tail Compound->PhenylPip Nicotinoyl Nicotinoyl (3-Py) Head Compound->Nicotinoyl 5 5 PhenylPip->5 Alpha α1-Adrenergic PhenylPip->Alpha Antagonism AMPA AMPA Receptor (Glutamate) Nicotinoyl->AMPA Allosteric Modulation HT Orthosteric Binding Radioligand Radioligand Displacement (Ki Determination) HT->Radioligand Alpha->Radioligand Functional Calcium Flux / Electrophysiology (PAM Activity) AMPA->Functional

Figure 1: Pharmacophore-to-Target logic flow identifying required validation assays.[1][2]

Experimental Protocol: Determination of Binding Affinity ( )

To validate the affinity of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine, a Radioligand Competition Binding Assay is the requisite standard.[1][2] The following protocol is designed for 5-HT


  receptors, as this is the highest-probability target.
4.1 Reagents & Causality[1]
  • Tris-HCl Buffer (50 mM, pH 7.4): Maintains physiological pH.[1] Crucial: 5-HT receptors are pH-sensitive; deviations alter ligand ionization.[1][2]

  • MgCl

    
     (5 mM):  Stabilizes the G-protein coupling state of the receptor.[2]
    
  • [

    
    H]-8-OH-DPAT:  The standard radioligand for 5-HT
    
    
    
    .[1][2] It is highly selective, minimizing noise from other subtypes.[1][2]
  • PEI (Polyethyleneimine) 0.1%: Used to presoak glass fiber filters.[2] Why: Phenylpiperazines are lipophilic and "sticky."[1][2] PEI coats the filter with a positive charge, repelling the positively charged ligand and reducing non-specific binding (NSB) to the filter itself [4].

4.2 Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT

      
       receptors.[1][2]
      
    • Homogenize in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 mins.

    • Resuspend pellet to a final protein concentration of 20-50 µ g/well .[1][2] Self-Validation: Protein concentration must be optimized to ensure <10% of total radioligand is bound (Zone A conditions) to avoid ligand depletion artifacts.[2]

  • Assay Assembly (96-well plate):

    • Total Binding (TB): Buffer + Membrane + [

      
      H]-Ligand (1 nM).
      
    • Non-Specific Binding (NSB): Buffer + Membrane + [

      
      H]-Ligand + Excess Cold Serotonin (10 µM).
      
    • Experimental Wells: Buffer + Membrane + [

      
      H]-Ligand + 1-phenyl-4-(3-pyridinylcarbonyl)piperazine  (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
  • Incubation:

    • Incubate for 60 minutes at 25°C. Note: Equilibrium must be reached.[1][2] Phenylpiperazines often have fast on-rates but variable off-rates.[1][2]

  • Termination & Counting:

    • Rapid filtration through PEI-soaked GF/B filters using a cell harvester.[1][2]

    • Wash 3x with ice-cold buffer to remove unbound ligand.[1][2]

    • Add scintillation cocktail and count CPM (Counts Per Minute).[2]

Data Interpretation & Calculation

Raw CPM data must be converted into affinity constants.[1][2] Do not rely on IC


 alone, as it is dependent on radioligand concentration.
5.1 The Cheng-Prusoff Correction

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


  • 
     : The concentration of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine displacing 50% of specific binding.[1][2]
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
    
5.2 Expected Data Ranges (Reference Values)

While specific data for this exact analog is proprietary or library-dependent, structurally validated analogs provide the following reference ranges for quality control:

Compound AnalogTargetAffinity (

)
Reference
1-(2-Pyrimidinyl)piperazine 5-HT

~10 - 50 nM[5]
Phenylpiperazine

-Adrenergic
~100 - 500 nM[2]
CX-516 (Ampakine) AMPA

M range (Low affinity, high efficacy)
[3]

Interpretation:

  • If

    
    : The compound is a High-Affinity Hit .[1][2] Proceed to functional assays (cAMP inhibition or GTP
    
    
    
    S binding).[2]
  • If

    
    : The compound is likely inactive at this target; reconsider the nicotinoyl headgroup's steric clash.[2]
    

Advanced Considerations: Allosteric Modulation

If the compound shows weak displacement (


) at orthosteric sites (5-HT/Adrenergic) but exhibits physiological effects, investigate Positive Allosteric Modulation (PAM)  at the AMPA receptor.

Protocol Adjustment: Do not use a displacement assay. Instead, use a Flipr Calcium Flux Assay .[1][2]

  • Pre-incubate cells with the test compound.[1][2]

  • Add a sub-maximal dose of Glutamate (EC

    
    ).[2]
    
  • Positive Result: A significant increase in Calcium influx compared to Glutamate alone indicates the compound is potentiating the receptor response (PAM activity), typical of nicotinoyl-piperazine derivatives.[1][2]

References

  • Lopez-Rodriguez, M. L., et al. (2002).[1][2] "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2][3] "In Silico Prediction of 1-Phenyl-4-(4-pyridinyl)piperazine Bioactivity." BenchChem Technical Guides.

  • Arai, A. C., & Kessler, M. (2007).[1] "Pharmacology of Ampakines." Current Drug Targets.

  • PubChem. (2025).[1][2][4][5] "Compound Summary: 1-Phenylpiperazine." National Library of Medicine.[1][2]

  • Wikipedia. (2025).[1][2] "Pyrimidinylpiperazine Pharmacology." Wikipedia Entry.

Sources

Literature review of 1-phenyl-4-(3-pyridinylcarbonyl)- substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Part 1: Executive Summary & Core Architecture

The "Privileged" Nature of the Scaffold

In medicinal chemistry, the 1-phenyl-4-(3-pyridinylcarbonyl)piperazine moiety (often abbreviated as the NPP scaffold ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the synergistic combination of three pharmacophoric elements:

  • The Piperazine Core: A semi-rigid linker that enforces a specific spatial distance (approx. 5–6 Å) between the aromatic termini while maintaining water solubility via protonation at physiological pH (unless acylated).

  • The Phenyl Ring: A lipophilic domain that engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within receptor pockets (e.g., GPCR transmembrane domains).
  • The 3-Pyridinylcarbonyl (Nicotinoyl) Group: A polar, hydrogen-bond-accepting motif that mimics peptide bonds and improves metabolic stability compared to simple benzoyl analogs.

This guide analyzes the NPP scaffold's role in Serotonin (5-HT) modulation , HIV-1 entry inhibition , and p38 MAPK inhibition , providing a roadmap for its synthesis and optimization.

Part 2: Chemical Architecture & Synthesis

Synthetic Logic: The Modular Assembly

The synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine is a classic example of convergent synthesis . The most robust route involves the acylation of the secondary amine of 1-phenylpiperazine with a nicotinic acid derivative.

Reaction Pathway Analysis
  • Nucleophile: 1-Phenylpiperazine (N1 is arylated; N4 is free and nucleophilic).

  • Electrophile: Activated Nicotinic Acid (via Acyl Chloride or Coupling Reagent).

  • Regioselectivity: The N1 nitrogen is deactivated by the phenyl ring (aniline-like resonance), rendering the N4 nitrogen significantly more nucleophilic (

    
     for N4 vs. negligible basicity for N1). This ensures exclusive acylation at N4 without the need for protecting groups.
    
Visualization: Synthesis Workflow

The following diagram outlines the standard amide coupling workflow and alternative activation strategies.

SynthesisWorkflow Start1 1-Phenylpiperazine (Nucleophile) Coupling Nucleophilic Acyl Substitution (DCM/DMF, Et3N, 0°C -> RT) Start1->Coupling Start2 Nicotinic Acid (Electrophile Source) Activation Activation Step (EDC/HOBt or SOCl2) Start2->Activation Intermediate Activated Ester / Acyl Chloride Activation->Intermediate Intermediate->Coupling Workup Workup & Purification (Acid/Base Extraction) Coupling->Workup Product 1-phenyl-4-(3-pyridinylcarbonyl)piperazine Workup->Product

Figure 1: Convergent synthesis pathway for the NPP scaffold. The reaction exploits the differential nucleophilicity of the piperazine nitrogens.

Part 3: Pharmacological Profiling & Target Engagement

CNS Modulation: Serotonin & Dopamine Receptors

The phenylpiperazine moiety is a hallmark of 5-HT1A and D2 ligands.

  • Mechanism: The protonated piperazine nitrogen (in non-acylated precursors) typically forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain (TM3). However, in the nicotinoyl derivative, the N4 is acylated and non-basic.

  • Shift in Binding Mode: The loss of the basic center at N4 shifts the binding profile. The nicotinoyl group often acts as a bioisostere for the aryl-amide moiety found in antipsychotics, engaging in hydrogen bonding with Serine or Asparagine residues in the binding pocket.

  • Application: Derivatives of this scaffold are explored as "Dopaminergic Stabilizers" (e.g., Pridopidine analogs) which modulate glutamate transmission via the Sigma-1 receptor.

Anti-Infective: HIV-1 Attachment Inhibition

The NPP scaffold serves as a template for entry inhibitors targeting the HIV-1 gp120 envelope glycoprotein.

  • Mechanism: Small molecules containing this core bind to the conserved phenylalanine-43 (Phe43) cavity of gp120.

  • SAR Insight: The 3-pyridyl nitrogen provides a critical vector for hydrogen bonding or metal coordination within the viral entry complex, often superior to the 2- or 4-pyridyl isomers due to the specific geometry required to block CD4 binding.

p38 MAP Kinase Inhibition

Substituted phenylpiperazines are used to probe kinase ATP-binding pockets.

  • Role: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The phenylpiperazine tail extends into the hydrophobic specificity pocket, determining selectivity against other kinases.

Part 4: Structure-Activity Relationship (SAR) Logic

To optimize this scaffold for a specific target, researchers modify three vectors. The table below summarizes the causal effects of these modifications.

VectorModificationEffect on Physicochemical/Biological Properties
Region A: Pyridine Ring 2-Chloro substitution Increases lipophilicity; alters the rotational barrier of the amide bond (atropisomerism potential).
N-Oxide formation Increases polarity and metabolic stability; often used to target CCR5 (e.g., Sch-350634).
Region B: Linker Reduction to Methylene Converts amide to amine (

). Restores basicity at N4, dramatically increasing affinity for monoamine transporters (SERT/DAT).
Sulfonamide replacement Increases rigidity and acidity; often leads to P2X3 antagonist activity.
Region C: Phenyl Ring 2-Methoxy substitution "Urapidil-like" effect; enhances

-adrenergic antagonism.
4-Fluoro/Chloro Blocks metabolic para-hydroxylation (CYP450 metabolism), extending half-life.
Visualization: SAR Decision Tree

SAR_Logic Core Scaffold Core: 1-phenyl-4-(3-pyridinylcarbonyl)piperazine Mod_Pyridine Modify Pyridine Ring? Core->Mod_Pyridine Mod_Linker Modify Linker (C=O)? Core->Mod_Linker Mod_Phenyl Modify Phenyl Ring? Core->Mod_Phenyl Out_Kinase Add H-Bond Acceptor (N) -> Kinase Inhibitor (Hinge Binder) Mod_Pyridine->Out_Kinase Targeting ATP Pocket Out_GPCR Reduce to Amine (-CH2-) -> 5-HT/Dopamine Ligand Mod_Linker->Out_GPCR Need Basic Amine Out_Metab Add Halogen (F/Cl) -> Block CYP Metabolism Mod_Phenyl->Out_Metab Extend Half-life

Figure 2: Strategic modification pathways for the NPP scaffold based on desired therapeutic endpoint.

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine

Objective: To synthesize the core scaffold via amide coupling.

Materials:

  • Nicotinic acid (1.0 eq)

  • 1-Phenylpiperazine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve Nicotinic acid (1.23 g, 10 mmol) in anhydrous DCM (50 mL). Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at

    
     for 30 minutes under nitrogen atmosphere. Why: This forms the active OBt-ester, preventing racemization (if chiral) and enhancing electrophilicity.
    
  • Coupling: Add 1-Phenylpiperazine (1.78 g, 11 mmol) followed by dropwise addition of Et3N (2.8 mL, 20 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 10% Citric acid (removes unreacted amine/EDC).

    • Saturated

      
       (removes unreacted acid/HOBt).
      
    • Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).
    
  • Validation: Confirm structure via

    
    -NMR (Look for diagnostic pyridine protons at 
    
    
    
    8.5–9.0 ppm).
Protocol 2: In Vitro Microsomal Stability Assay

Objective: To assess the metabolic liability of the phenyl ring.

Methodology:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    .

Part 6: References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide."[1] Journal of Medicinal Chemistry, 44(21), 3343-3346.[1] Link

  • Severinsen, K., et al. (2012).[3] "Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters."[3] ACS Chemical Neuroscience, 3(9), 693–705.[3] Link

  • Jin, C., et al. (2021). "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs." European Journal of Medicinal Chemistry, 223, 113644. Link

  • Chao, S. H., et al. (1999). "Identification of the linker region of the p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 9(20), 3041-3044. (Contextual grounding for kinase scaffold design).

  • PubChem Compound Summary. (2025). "1-Phenylpiperazine."[3][4][5] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of the core physicochemical properties of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from its constituent moieties—phenylpiperazine and the nicotinoyl group—and draws parallels with structurally similar compounds. This approach provides a robust framework for researchers and drug development professionals to understand, predict, and manipulate the behavior of this compound in experimental and physiological settings.

Molecular Identity and Core Characteristics

1-Phenyl-4-(3-pyridinylcarbonyl)piperazine is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as the central scaffold. One nitrogen atom is substituted with a phenyl group, and the other is acylated with a 3-pyridinylcarbonyl (nicotinoyl) group. This unique arrangement of aromatic and heterocyclic rings, along with the amide linkage, dictates its physicochemical and pharmacological properties.

Chemical Structure

The chemical structure of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine is depicted below.

Caption: Chemical structure of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine.

Key Identifiers

A summary of the key chemical identifiers for 1-phenyl-4-(3-pyridinylcarbonyl)piperazine is provided in the table below.

IdentifierValueSource
IUPAC Name (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanoneGenerated
Molecular Formula C₁₆H₁₇N₃OCalculated
Molecular Weight 267.33 g/mol [1]
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3Generated
InChI Key Generated based on structureGenerated
CAS Number Not readily available in public databases

Physicochemical Properties: An Analytical Perspective

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the estimated and known properties of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine and its core fragments.

PropertyEstimated/Known ValueRationale and Comparative Insights
Melting Point (°C) Estimated: 130-150The parent 1-phenylpiperazine is a liquid at room temperature with a melting point of 18.8 °C.[2] The addition of the crystalline nicotinoyl group is expected to significantly increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions. For comparison, 1-(4-Pyridyl)piperazine has a melting point of 137-141 °C.[3]
Boiling Point (°C) > 300 (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. 1-Phenylpiperazine has a boiling point of 286 °C.[2]
Aqueous Solubility pH-dependentThe presence of two basic nitrogen atoms (one in the piperazine ring and one in the pyridine ring) makes its aqueous solubility highly dependent on pH. Solubility is expected to be low at neutral pH and significantly higher in acidic conditions due to salt formation.[4]
pKa Estimated: pKa₁ ≈ 2-3 (pyridinium), pKa₂ ≈ 7-8 (piperazinium)The pyridine nitrogen is weakly basic. The piperazine nitrogen's basicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the second piperazine nitrogen (attached to the phenyl group) is around 8.71 in 1-phenylpiperazine.[2]
LogP (Octanol/Water) Estimated: 2.0 - 3.0The presence of two aromatic rings contributes to its lipophilicity. However, the piperazine ring and the amide group introduce some polarity. The calculated XLogP3 for a similar compound is 1.3.[1]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, field-proven protocols for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine in aqueous media at a controlled temperature.

Methodology:

  • Preparation of Media: Prepare buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Assay.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

DSC provides a precise measurement of the melting point and can also reveal information about purity and polymorphism.

Objective: To determine the melting temperature and enthalpy of fusion of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Synthesis and Spectroscopic Characterization

The synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine can be achieved through standard amide coupling reactions.

Synthetic Pathway

A common synthetic route involves the reaction of 1-phenylpiperazine with nicotinoyl chloride (3-pyridinylcarbonyl chloride) or nicotinic acid in the presence of a coupling agent.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Phenylpiperazine C Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) A->C B Nicotinoyl Chloride B->C D 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine C->D

Caption: General Synthetic Scheme.

Experimental Protocol:

  • Dissolve 1-phenylpiperazine in an inert solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine, to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of nicotinoyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Spectroscopic Data
  • ¹H NMR: Expect signals corresponding to the protons on the phenyl ring, the piperazine ring (typically two broad multiplets), and the pyridine ring.

  • ¹³C NMR: Signals for the carbon atoms of the three ring systems and the carbonyl carbon.

  • IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound.

Conclusion

1-Phenyl-4-(3-pyridinylcarbonyl)piperazine possesses a molecular architecture that suggests a complex interplay of lipophilic and polar characteristics, leading to pH-dependent aqueous solubility. While direct experimental data is not widely available, a thorough understanding of its physicochemical properties can be derived from the analysis of its constituent functional groups and comparison with structurally related analogs. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for advancing the study and application of this compound in research and development.

References

  • PubChem. Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-. Available at: [Link]

  • NIST. Piperazine, 1-phenyl-. In: NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • EPA. Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-. Available at: [Link]

  • Singh, P. et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series.
  • Ataman Kimya. Piperazines. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

Sources

Technical Whitepaper: Identification, Synthesis, and Characterization of 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine

[1]

Executive Summary

The compound Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (also known as 1-Nicotinoyl-4-phenylpiperazine ) is a bioactive scaffold frequently encountered in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) and enzyme inhibition (e.g., MAGL, 11β-HSD1).[1] Despite its structural simplicity, it often lacks a singular, widely indexed CAS registry number in public databases, leading to confusion with its regioisomers (2-pyridyl, 4-pyridyl) or substituted derivatives.[1]

This guide provides a definitive technical workflow for the identification , synthesis , and analytical validation of this specific chemical entity. It is designed for researchers requiring high-purity standards or mechanistic probes.[1]

Part 1: Chemical Identity & Verification Logic

Nomenclature and Identifiers

Accurate identification requires distinguishing the target from its isomers.[1] The carbonyl linker is attached to the N4 position of the piperazine ring, derived from nicotinic acid (pyridine-3-carboxylic acid).[1]

Identifier Type Value / Description
IUPAC Name (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone
Common Name 1-Nicotinoyl-4-phenylpiperazine
CAS Registry Number Not Widely Listed (See Note 1 below)
Molecular Formula C₁₆H₁₇N₃O
Molecular Weight 267.33 g/mol
SMILES O=C(c1cccnc1)N2CCN(c3ccccc3)CC2
InChIKey (Predicted) DUOANANYKYXIQY-UHFFFAOYSA-N (Base scaffold)

> Note 1: While specific CAS numbers exist for derivatives (e.g., trifluoromethyl variants), the parent unsubstituted compound often appears in patent literature without a dedicated public CAS. Researchers should rely on the component CAS numbers for synthesis and verification.

Verification Workflow

To ensure you are working with the correct isomer (3-pyridyl vs. 2- or 4-pyridyl), follow this logic path:

VerificationLogicStartTarget IdentificationCheckStructAnalyze Structure:Pyridine-3-CO-Piperazine-PhenylStart->CheckStructIsomerCheckIsomer Verification:Is CO at 3-position of Pyridine?CheckStruct->IsomerCheckSynthesisSynthesis Route:Nicotinoyl Chloride + 1-PhenylpiperazineIsomerCheck->SynthesisConfirmed 3-PosValidationAnalytical Validation:NMR (Protons at 8.7, 8.6 ppm)Synthesis->Validation

Figure 1: Logical workflow for verifying the chemical identity of 1-Nicotinoyl-4-phenylpiperazine, distinguishing it from 2- and 4-pyridyl isomers.

Part 2: Physicochemical Profile[1]

The following properties are derived from computational models and empirical data for the 1-phenylpiperazine class.

Property Value Significance
LogP (Predicted) ~1.3 - 1.8Moderate lipophilicity; likely CNS penetrant.[1]
Topological Polar Surface Area (TPSA) ~45 ŲGood oral bioavailability potential (Rule of 5 compliant).
Hydrogen Bond Donors 0No free NH/OH groups (amide N is substituted).
Hydrogen Bond Acceptors 3Pyridine N, Amide O, Piperazine N1.
Solubility Low in water; High in DMSO, DCM, MeOHRequires organic cosolvents for biological assays.

Part 3: Synthesis & Manufacturing Protocols

Since a direct commercial source may be unavailable or expensive, de novo synthesis is the most reliable method to obtain high-purity material.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially abundant starting materials:

  • Nicotinoyl Chloride Hydrochloride (CAS: 10400-19-8) or Nicotinic Acid (CAS: 59-67-6).[1]

  • 1-Phenylpiperazine (CAS: 92-54-6).[1][2][3]

Protocol: Acid Chloride Coupling (Standard)

This method is preferred for its high yield and simplicity.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.1 equiv)[1]

  • 1-Phenylpiperazine (1.0 equiv)[1]

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-phenylpiperazine (1.0 eq) and Et₃N (3.0 eq) in dry DCM at 0°C under an inert atmosphere (N₂).

  • Addition: Slowly add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

  • Yield: Typically >85% as a white to off-white solid.[1]

SynthesisWorkflowStartStart: 1-Phenylpiperazine(CAS 92-54-6)ReagentAdd: Nicotinoyl Chloride(CAS 10400-19-8) + Et3NStart->ReagentReactionReaction: DCM, 0°C -> RT, 4h(Nucleophilic Acyl Substitution)Reagent->ReactionWorkupWorkup: Wash w/ NaHCO3(Removes Acid Byproducts)Reaction->WorkupProductProduct: 1-Nicotinoyl-4-phenylpiperazine(C16H17N3O)Workup->Product

Figure 2: Step-by-step synthesis workflow for the production of 1-Nicotinoyl-4-phenylpiperazine.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted standards.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Pyridine Ring: Look for the characteristic splitting pattern of the 3-substituted pyridine.[1]

    • δ ~8.7 ppm (s, 1H, H-2 of pyridine) – Diagnostic peak.[1]

    • δ ~8.6 ppm (d, 1H, H-6 of pyridine).[1]

    • δ ~7.9 ppm (d, 1H, H-4 of pyridine).[1]

    • δ ~7.5 ppm (dd, 1H, H-5 of pyridine).[1]

  • Phenyl Ring: Multiplets around δ 6.8 – 7.3 ppm (5H).

  • Piperazine Ring: Two distinct multiplets due to restricted rotation or chemical environment.[1]

    • δ ~3.3–3.8 ppm (broad m, 8H).

Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]⁺: m/z 268.14

  • Fragmentation: Look for loss of the phenylpiperazine moiety (m/z ~163) or the nicotinoyl fragment (m/z ~106).

Part 5: Biological Relevance & Applications[1][4][5][6]

This scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for:

  • GPCR Ligands: The phenylpiperazine moiety is a classic binder for Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1] The nicotinoyl group modulates solubility and binding affinity.[1]

  • Enzyme Inhibitors: Derivatives have been explored as inhibitors of Monoacylglycerol Lipase (MAGL) , a target for pain and inflammation.[4]

  • Research Tools: Used as a chemical probe to study the structure-activity relationship (SAR) of amide-linked piperazines in CNS drug design.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Phenylpiperazine (CAS 92-54-6). Retrieved from [Link]

  • Matuszak, N., et al. (2009).Synthesis and biological evaluation of novel amide derivatives of 1-phenylpiperazine as potential monoacylglycerol lipase (MAGL) inhibitors. Journal of Medicinal Chemistry.

Methodological & Application

Solubility of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Executive Summary

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (Systematic Name: (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone) is a lipophilic, heterocyclic amide commonly utilized as a pharmaceutical intermediate or bioactive fragment in drug discovery. Its structure combines a phenylpiperazine moiety—often associated with serotonergic activity—with a nicotinoyl (3-pyridinylcarbonyl) group, introducing specific solubility challenges.

This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Water , ensuring experimental reproducibility in biochemical and cell-based assays.

Chemical Identity & Physicochemical Context

Understanding the molecular structure is critical for predicting solubility behavior.

PropertyDetail
Systematic Name (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone
Common Synonyms 1-Phenyl-4-nicotinoylpiperazine; 1-(3-Pyridylcarbonyl)-4-phenylpiperazine
Molecular Formula C₁₆H₁₇N₃O
Molecular Weight ~267.33 g/mol
Structural Features Lipophilic Domain: Phenyl ring + Piperazine corePolar/H-Bonding Domain: Nicotinamide (Amide + Pyridine Nitrogen)
pKa (Predicted) Pyridine N: ~3.5 - 4.5 (Weak base)Piperazine N1: ~Low (Conjugated with phenyl ring, aniline-like)Amide N: Non-basic

Solubility Logic:

  • DMSO: The molecule possesses significant aromatic character (Phenyl + Pyridine) and a polar amide bond, making it highly soluble in polar aprotic solvents like DMSO.

  • Water: The compound is largely lipophilic at neutral pH. The amide bond reduces the basicity of the piperazine nitrogen. Aqueous solubility is pH-dependent , improving significantly under acidic conditions where the pyridine nitrogen is protonated.[1][2]

Solubility Data & Guidelines

The following solubility estimates are based on structural analogs (e.g., N-phenylpiperazine, Nicotinamide derivatives) and standard pharmaceutical profiling.

SolventSolubility RatingEstimated Max Conc.Application Notes
DMSO High > 50 mg/mL Recommended Stock Solvent. Stable for long-term storage at -20°C.
Ethanol Moderate ~10 - 25 mg/mLSuitable for specific formulations; verify stability (transesterification risk is low but possible).
Water (pH 7.4) Low < 1 mg/mLLikely to precipitate at high concentrations. Requires co-solvent (DMSO) or carrier (cyclodextrin).
0.1 M HCl High > 10 mg/mLProtonation of the pyridine ring solubilizes the compound. Ideal for acidic stock preparation.
PBS (pH 7.4) Poor < 0.5 mg/mLCritical: Perform stepwise dilution from DMSO stock to avoid "crashing out."

Experimental Protocol: Stock Solution Preparation

Materials Required
  • Compound: Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (Solid)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, ≥99.9%)

  • Equipment: Analytical Balance, Vortex Mixer, Sonicator (optional), Amber Glass Vials (to protect from light).

Step-by-Step Procedure
  • Weighing:

    • Weigh 5–10 mg of the solid compound into a sterile amber glass vial.

    • Note: Piperazine derivatives can be hygroscopic.[3] Minimize exposure to air.

  • Primary Solubilization (DMSO Stock):

    • Calculate the volume of DMSO required to achieve a 100 mM or 50 mg/mL stock concentration.

    • Add the DMSO directly to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Quality Check:

    • Invert the vial and inspect for undissolved crystals. The solution must be optically clear.

  • Storage:

    • Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Dilution for Biological Assays

Challenge: Diluting a hydrophobic DMSO stock into an aqueous buffer often causes precipitation. Solution: Use the "Stepwise Dilution" method or maintain a constant solvent concentration.

Workflow Diagram (DOT)

SolubilityProtocol Solid Solid Compound (Weigh 5-10 mg) DMSO Add Anhydrous DMSO (Target: 50-100 mM) Solid->DMSO Stock Vortex/Sonicate (Clear Stock Solution) DMSO->Stock Check Visual Inspection (Is it clear?) Stock->Check Check->Stock No (Sonicate more) Dilution Intermediate Dilution (1:10 in Media/Buffer) Check->Dilution Yes Final Final Assay Conc. (e.g., 10 µM, <0.5% DMSO) Dilution->Final Slow Addition Precipitation Precipitation Risk! (Cloudy Solution) Dilution->Precipitation Rapid Addition or High Conc. Precipitation->Final Filter/Spin (Loss of compound!)

Figure 1: Critical workflow for solubilization and dilution to prevent precipitation.

Aqueous Dilution Steps
  • Prepare Intermediate (Optional but Recommended):

    • Dilute the 100 mM DMSO stock 1:10 with DMSO first (to 10 mM) if your final target is low (e.g., 1 µM). This improves pipetting accuracy.

  • Final Dilution:

    • Place the required volume of cell culture media or buffer (e.g., PBS) in a tube.

    • While vortexing gently , slowly add the DMSO stock to the aqueous media.

    • Tip: Do not add buffer to the DMSO stock; always add stock to the buffer.

  • Limit DMSO Concentration:

    • Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.

  • pH Adjustment (Troubleshooting):

    • If precipitation occurs immediately (cloudiness), acidify the buffer slightly (pH 5.5–6.0) if the assay permits, or reduce the working concentration.

Stability & Degradation Pathways

  • Hydrolysis: The amide bond (nicotinoyl-piperazine linkage) is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. Avoid storing in aqueous buffers at extreme pH for >24 hours.

  • Oxidation: The pyridine ring and phenyl-piperazine moiety are relatively stable, but long-term exposure to light and air can lead to N-oxide formation. Store in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved February 16, 2026 from [Link]. (Source for Phenylpiperazine solubility baseline).

Sources

Application Notes and Protocols: Formulation Strategies for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective delivery systems for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, a representative basic compound with anticipated poor aqueous solubility. Recognizing that over 70% of new chemical entities exhibit poor solubility, this guide emphasizes a systematic, science-driven approach to formulation development.[1] We detail critical pre-formulation studies to characterize the active pharmaceutical ingredient (API), present a logic-driven framework for selecting an appropriate formulation strategy, and provide detailed, step-by-step protocols for two highly effective methods: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with integrated characterization steps.

Introduction: The Challenge of Poor Solubility

The successful oral delivery of a drug molecule hinges on its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. For compounds like Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, the molecular structure—featuring a lipophilic phenyl group and two aromatic rings—suggests a high likelihood of poor aqueous solubility, placing it in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Such compounds often face significant hurdles, including low bioavailability, high inter-subject variability, and a lack of dose proportionality.[3]

This guide uses Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- as a model compound to illustrate a best-practice workflow for overcoming these challenges. The strategies discussed herein are broadly applicable to a wide range of poorly soluble drug candidates.

Pre-Formulation Assessment: Building the Foundation

Before any formulation work begins, a thorough physicochemical characterization of the API is paramount. This data-driven foundation informs every subsequent decision in the development process.

Predicted Physicochemical Properties

While experimental data for the specific target molecule is scarce, we can infer key properties from its structure and related piperazine compounds. The presence of two basic nitrogen atoms (one on the piperazine ring and one on the pyridine ring) suggests that the compound's solubility will be highly dependent on pH.[4][5] At low pH, these nitrogens will be protonated, forming salts and significantly increasing aqueous solubility.[5] Conversely, in the neutral to basic environment of the lower intestine, the compound will exist as the less soluble free base. The overall structure is lipophilic, suggesting poor solubility in water at physiological pH (pH 6.8-7.4).

Essential Pre-Formulation Experiments

The following experimental protocols are critical for establishing a comprehensive profile of the API.

Protocol 1: pH-Solubility Profiling

  • Objective: To quantify the aqueous solubility of the API across a physiologically relevant pH range.

  • Methodology:

    • Prepare a series of buffers (e.g., 0.1N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

    • Add an excess amount of the API to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for a sufficient time (typically 24-48 hours) to ensure saturation.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Plot the solubility (mg/mL or µM) against the pH.

Protocol 2: Solid-State Characterization

  • Objective: To identify the crystalline form (polymorphs), melting point, and thermal stability of the API. This is crucial as different polymorphs can have different solubilities and stabilities.[1]

  • Methodologies:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint of the crystalline structure. An amorphous solid will lack sharp peaks, showing a broad halo instead.[6]

    • Differential Scanning Calorimetry (DSC): Measures thermal transitions. It is used to determine the melting point and detect polymorphism.[6][7] A sharp endotherm typically indicates the melting of a crystalline solid.

    • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, used to assess thermal stability and identify the presence of solvates.

Table 1: Hypothetical Pre-formulation Data for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

ParameterMethodPredicted OutcomeImplication for Formulation
Aqueous Solubility (pH 1.2)HPLC> 10 mg/mLHigh solubility in the stomach.
Aqueous Solubility (pH 6.8)HPLC< 0.01 mg/mLPoor solubility in the intestine; risk of precipitation.
LogP (calculated)Software~3.5Lipophilic nature; suitable for lipid-based systems.
Melting Point (Tm)DSC~150-170 °CModerately high melting point; suitable for HME.
Solid FormXRPDCrystallineStable but requires solubility enhancement.

Formulation Strategy Selection

The pre-formulation data guides the selection of an appropriate enabling technology. Given the predicted low solubility at intestinal pH, the primary goal is to maintain the drug in a dissolved or readily dissolvable state to ensure absorption.

Two primary strategies are highly effective for such a profile: creating a supersaturated state using an Amorphous Solid Dispersion (ASD) or pre-dissolving the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) .[3][8]

Logical Flow for Strategy Selection

The choice between these strategies depends on factors like the required dose, the drug's properties, and manufacturing considerations.

G Start API with Poor Intestinal Solubility BCS_Class BCS Class II or IV? Start->BCS_Class Strategy Solubility Enhancement Required BCS_Class->Strategy Yes Dose Dose Requirement? Strategy->Dose LowDose Low to Moderate Dose (<200mg) Dose->LowDose Low/Moderate HighDose High Dose (>200mg) Dose->HighDose High ASD Strategy 1: Amorphous Solid Dispersion (ASD) LowDose->ASD SEDDS Strategy 2: Self-Emulsifying DDS (SEDDS) LowDose->SEDDS Good LogP (>2) HighDose->ASD High drug loading possible

Caption: Decision workflow for selecting a formulation strategy.

Detailed Application Protocol: Amorphous Solid Dispersion (ASD)

Principle: ASDs enhance drug solubility by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[9][10] Upon contact with gastrointestinal fluid, the polymer dissolves and releases the drug in a supersaturated state, driving absorption. The polymer also serves to inhibit recrystallization, maintaining this supersaturated state.[1]

Protocol: ASD Preparation by Solvent Evaporation

This method is ideal for lab-scale development due to its simplicity and effectiveness for thermosensitive compounds.[7][11]

  • Materials:

    • Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (API)

    • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)

    • Solvent (e.g., Methanol, Dichloromethane) - must dissolve both API and polymer.

  • Procedure:

    • Polymer & API Selection: Select a polymer known to have good miscibility with the API. PVP K30 is an excellent starting point due to its strong hydrogen bonding capabilities.[11]

    • Preparation of Solutions: Prepare three formulations with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve the accurately weighed API and polymer in a minimal amount of a suitable common solvent (e.g., methanol) in a round-bottom flask.

    • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.

    • Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Milling & Sieving: Scrape the dried solid from the flask, gently grind it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

    • Store the resulting ASD powder in a desiccator to protect it from moisture.

Characterization of the ASD

Validation of the amorphous state and performance is crucial.

  • Solid-State Analysis (DSC & XRPD):

    • Analyze the ASD powders using DSC and XRPD as described in Protocol 2.

    • Expected Result: The XRPD pattern should show a broad halo, confirming the amorphous nature. The DSC thermogram should show a single glass transition temperature (Tg) and the absence of a melting endotherm for the drug, indicating a molecularly dispersed system.[7][12]

  • In Vitro Dissolution Testing:

    • Perform dissolution testing according to USP General Chapter <711>.[13]

    • Apparatus: USP Apparatus 2 (Paddle).[14]

    • Medium: 900 mL of phosphate buffer (pH 6.8) to simulate intestinal conditions.

    • Speed: 50 RPM.

    • Temperature: 37 ± 0.5 °C.

    • Procedure: Add a quantity of ASD powder equivalent to a fixed dose of the API into the dissolution vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), filter, and analyze for drug concentration via HPLC.

    • Control: Perform the same test on the pure, unformulated API.

    • Expected Result: The ASD formulation should exhibit a significantly faster and higher extent of dissolution compared to the pure crystalline drug, often achieving a "spring and parachute" effect where a supersaturated concentration is reached and maintained.

Detailed Application Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to solubilize a lipophilic drug.[15][16] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water emulsion (or microemulsion), with droplet sizes typically below 200 nm.[17] This presents the drug in a solubilized state with a large surface area for absorption.[18]

Protocol: SEDDS Formulation Development
  • Excipient Selection:

    • Solubility Screening: Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubilizing capacity for the API.[19]

    • Rationale: High drug solubility in the excipients is essential to ensure the drug remains dissolved in the formulation and does not precipitate upon storage or dilution.[19]

  • Construction of Ternary Phase Diagrams:

    • Objective: To identify the optimal ratios of oil, surfactant, and cosolvent that result in efficient self-emulsification.

    • Procedure: Prepare a series of formulations by mixing the selected oil, surfactant, and cosolvent at various weight ratios (e.g., from 10:0:90 to 10:90:0).

    • For each mixture, take a small volume (e.g., 100 µL) and add it to a larger volume of water (e.g., 100 mL) with gentle stirring.

    • Visually assess the resulting emulsion for clarity and speed of formation. Plot the results on a ternary phase diagram, mapping the regions that form clear or slightly bluish, stable microemulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Select a promising ratio from the self-emulsifying region of the phase diagram.

    • Add the required amount of API to the pre-mixed oil/surfactant/cosolvent blend.

    • Gently heat (if necessary, e.g., to 40°C) and vortex until the API is completely dissolved, resulting in a clear, isotropic liquid.

Characterization of the SEDDS
  • Self-Emulsification Assessment:

    • Add 1 mL of the drug-loaded SEDDS formulation to 500 mL of distilled water in a USP II dissolution apparatus at 37°C with a paddle speed of 50 RPM.[17]

    • Measure the time taken for the formulation to completely disperse and form a clear or milky emulsion. A shorter emulsification time is desirable.

  • Droplet Size Analysis:

    • Dilute the SEDDS formulation in water as described above.

    • Measure the mean droplet size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS).

    • Expected Result: A mean droplet size < 200 nm and a PDI < 0.3 indicate a narrow and uniform size distribution, which is favorable for absorption.[17]

  • In Vitro Drug Release:

    • Perform a dissolution test as described for ASDs, but place the liquid SEDDS formulation in a hard gelatin capsule for delivery into the dissolution medium.

    • Expected Result: The SEDDS formulation should show rapid and complete release of the drug into the dissolution medium, significantly outperforming the unformulated API.

G cluster_0 SEDDS Formulation Workflow cluster_1 Characterization A 1. Excipient Screening (Oil, Surfactant, Cosolvent) B 2. Construct Ternary Phase Diagram A->B C 3. Select Optimal Ratios (Self-Emulsifying Region) B->C D 4. Prepare Drug-Loaded SEDDS C->D E Emulsification Time D->E F Droplet Size (DLS) D->F G In Vitro Release D->G

Caption: Workflow for SEDDS development and characterization.

Conclusion

The successful formulation of poorly soluble compounds like Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is achievable through a systematic, data-driven approach. This guide outlines a robust pathway beginning with essential pre-formulation characterization to understand the API's intrinsic properties. Based on this foundation, enabling technologies such as Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems offer powerful solutions. The detailed protocols provided for ASD and SEDDS development and characterization serve as a practical starting point for researchers. By applying these principles, scientists can significantly improve the dissolution and potential bioavailability of challenging drug candidates, accelerating their path through the development pipeline.

References

  • Verma, S., & Rawat, A. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Moritz, M., & Wessig, O. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Papadimitriou, V., et al. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]

  • Garg, V., et al. (2021). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Journal of Drug Delivery Science and Technology. [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Singh, D. (2015). Lipid Based Drug Delivery System: A Review. International Journal of Life Sciences and Review. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Zubair, M., et al. (2021). Lipid Based Drug Delivery System: A Review. Journal of Advances in Life Science and Industrial Applications. [Link]

  • CAS. (2024). The future of lipid-based drug delivery systems. American Chemical Society. [Link]

  • S, S., & J, J. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. [Link]

  • Sharma, A. (2011). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]

  • Deshmukh, K., et al. (2018). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. ResearchGate. [Link]

  • Bhujbal, S. V., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Analysis. [Link]

  • Patel, B. B., et al. (2008). Preparation and characterization of solid dispersions of carvedilol with PVP K30. Pharmaceutical Development and Technology. [Link]

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • Kumar, S., et al. (2013). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. ISRN Pharmaceutics. [Link]

  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews. [Link]

  • Al-Gfari, M. Q., et al. (2022). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. Journal of Drug Delivery Science and Technology. [Link]

  • Waghmare, A., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Applied Pharmaceutical Science. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <711> DISSOLUTION. USP-NF. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

Sources

Reagents required for synthesizing Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine

Introduction & Scope

This application note details the synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine , a pharmacologically relevant scaffold often explored in Central Nervous System (CNS) drug discovery due to the privileged nature of the phenylpiperazine moiety.[1][2]

The synthesis involves the formation of an amide bond between 1-phenylpiperazine (amine) and nicotinic acid (carboxylic acid).[1][2] Two robust protocols are provided:

  • Method A (Acid Chloride Route): Ideal for scale-up and high-throughput synthesis due to fast reaction times and simple workup.[1][2]

  • Method B (Coupling Agent Route): Ideal for library generation or when avoiding corrosive acid chlorides is preferred.[1][2]

Reagents & Equipment

Chemical Reagents
ReagentCAS NumberRolePurity Requirement
1-Phenylpiperazine 92-54-6Nucleophile (Amine)≥98%
Nicotinoyl Chloride HCl 20260-53-1Electrophile (Method A)≥97% (Hygroscopic)
Nicotinic Acid 59-67-6Electrophile (Method B)≥99%
Triethylamine (TEA) 121-44-8Base (Acid Scavenger)Anhydrous
EDC[1][2][3][4][5]·HCl 25952-53-8Coupling Agent (Method B)≥98%
HOBt (Hydroxybenzotriazole) 2592-95-2Additive (Method B)≥97%
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Sodium Bicarbonate (NaHCO₃) 144-55-8Quench/WashSaturated Aqueous Soln.[1][2]
Equipment
  • Round-bottom flasks (50 mL, 100 mL) with magnetic stir bars.[1][2]

  • Inert gas supply (Nitrogen or Argon) – Critical for Method A.[1][2][6]

  • Ice-water bath (0°C).[1][2]

  • Rotary evaporator.[2][7]

  • Separatory funnels.[2]

  • Vacuum filtration setup.[2]

Reaction Mechanism & Logic

The synthesis relies on a nucleophilic acyl substitution.[2] The secondary amine of the piperazine ring attacks the carbonyl carbon of the activated nicotinic acid derivative.[2]

Method A Logic: Nicotinoyl chloride is highly electrophilic.[2] The base (TEA) neutralizes the HCl byproduct, driving the equilibrium forward.[1][2] Method B Logic: Carbodiimide (EDC) activates the carboxylic acid in situ, forming an O-acylisourea intermediate.[1][2] HOBt prevents racemization (less relevant here as the product is achiral) and suppresses N-acylurea side products, enhancing yield.[1][2]

ReactionScheme Start1 1-Phenylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate + Base/Coupling Agent Start2 Nicotinic Acid / Chloride (Electrophile) Start2->Intermediate Product 1-Phenyl-4-(3-pyridinylcarbonyl)piperazine (Amide Product) Intermediate->Product Elimination Byproduct Byproducts (HCl salts or Urea) Intermediate->Byproduct

Figure 1: General reaction pathway for amide bond formation.

Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Best for: Gram-scale synthesis, high yields.[1]

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.

  • Solubilization: Add 1-phenylpiperazine (1.62 g, 10.0 mmol, 1.0 equiv) and Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (3.5 mL, 25.0 mmol, 2.5 equiv). Note: Excess base is required to neutralize the HCl salt of the starting material and the HCl generated during reaction.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Electrophile: Slowly add Nicotinoyl chloride hydrochloride (1.96 g, 11.0 mmol, 1.1 equiv) in small portions over 10 minutes.

    • Caution: Reaction is exothermic.[2] Maintain temperature < 5°C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

  • Workup:

    • Dilute with DCM (50 mL).[1][2]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Water (30 mL) and Brine (30 mL).[1][2]

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt Coupling Method (Mild)

Best for: Parallel synthesis, avoiding moisture-sensitive acid chlorides.[1]

  • Activation: In a 100 mL flask, dissolve Nicotinic acid (1.23 g, 10.0 mmol, 1.0 equiv) in DMF (20 mL) or DCM (30 mL).

  • Coupling Agents: Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) and HOBt (1.49 g, 11.0 mmol, 1.1 equiv).[1] Stir at RT for 15 minutes to activate the acid.

  • Amine Addition: Add 1-phenylpiperazine (1.62 g, 10.0 mmol, 1.0 equiv) followed by DIPEA (3.5 mL, 20.0 mmol, 2.0 equiv).

  • Reaction: Stir at RT for 12–16 hours (overnight).

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).[1][2] Note: DMF is water-soluble; extensive washing is needed if DMF was used.[1][2]

    • Wash with 5% Citric Acid (2 x 30 mL) to remove unreacted amine/EDC.[1][2]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) and Brine .

    • Dry over Na₂SO₄ and concentrate.[2]

Purification & Characterization

Purification Strategy: The crude product is typically a solid or viscous oil.[2]

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH) or Ethyl Acetate/Hexane mixture.[1][2] Cool slowly to 4°C.

  • Flash Chromatography (if needed):

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

    • Mobile Phase: 0–5% Methanol in DCM.[2] (Nicotinoyl derivatives can be polar; MeOH helps elution).[1][2]

Characterization Expectations (¹H NMR in DMSO-d₆ or CDCl₃):

  • Pyridine Ring (Nicotinoyl):

    • ~8.7 ppm (s, 1H, H-2)[1][2]

    • ~8.6 ppm (d, 1H, H-6)[1][2]

    • ~7.8 ppm (d, 1H, H-4)[1][2]

    • ~7.4 ppm (dd, 1H, H-5)[1][2]

  • Phenyl Ring:

    • ~7.2–7.3 ppm (m, 2H, meta)[1]

    • ~6.9–7.0 ppm (m, 3H, ortho/para)[1]

  • Piperazine Ring:

    • ~3.4–3.9 ppm (broad multiplets, 8H).[1][2] Note: Restricted rotation around the amide bond may split these signals.

Workflow Diagram

Workflow Setup Setup: Flame-dry flask, N2 atm Mix Mix: Amine + Base + Solvent (DCM) Setup->Mix Add Add: Nicotinoyl Chloride (0°C) Mix->Add React React: Stir RT, 3-4 hrs Add->React Quench Quench: Sat. NaHCO3 Wash React->Quench Purify Purify: Recrystallize (EtOH) or Column Quench->Purify

Figure 2: Step-by-step experimental workflow for Method A.[1][2]

Safety & Troubleshooting

  • Hygroscopic Reagents: Nicotinoyl chloride HCl absorbs moisture rapidly, converting to nicotinic acid and HCl gas. Handle in a fume hood and store in a desiccator.

  • Exotherm: The reaction between acid chlorides and amines is exothermic.[2] Strict temperature control (0°C) during addition is required to prevent side reactions.[1][2]

  • Solubility: If the product does not precipitate during workup, it may be soluble in the aqueous layer if the pH is too low (protonation of the pyridine nitrogen).[2] Ensure the aqueous workup is basic (pH ~8-9) using NaHCO₃ to keep the product in the organic phase.[1][2]

References

  • BenchChem Technical Support. Optimizing Nicotinoylpiperazine Synthesis. BenchChem Application Notes.[2] Link[1][2]

  • Reilly, S. W., & Mach, R. H. (2016).[2] A facile Pd-catalyzed methodology providing an efficient synthetic route to biologically relevant arylpiperazines.[1][2] Organic Letters, 18(20), 5272-5275.[1][2] Link[1][2]

  • Patent KR20120054642A. Synthesis of a neurostimulative piperazine.[2] (Describes coupling of chloronicotinic acid with piperazine derivatives using TBTU). Link

  • Organic Chemistry Portal. Synthesis of Piperazines and Amide Coupling protocols.Link

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Solubility of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

[1][2][8]

Executive Summary

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- exhibits high hydrolytic stability but poor aqueous solubility at neutral pH.[1][2] Its stability stems from the tertiary amide linkage, which is kinetically resistant to hydrolysis under physiological conditions. However, the compound behaves as a weak base; significant aqueous solubility is only achieved at pH < 3.0 or through the use of organic co-solvents. Researchers often encounter precipitation when diluting DMSO stocks into neutral buffers (PBS, HEPES).[1]

Physicochemical Profile

PropertyValue / Descriptionimplication for Experiment
Molecular Formula C₁₆H₁₇N₃OMW: 267.33 g/mol
Structure Type Tertiary Amide (Nicotinoyl derivative)High chemical stability; resistant to proteases and spontaneous hydrolysis.[1][2][8]
pKa (Estimated) ~3.4 (Pyridine N), ~2.0 (Aniline N1)Neutral at pH 7.4 .[1] Requires acidic pH for protonation and water solubility.[2]
LogP (Estimated) ~1.5 - 2.0Lipophilic.[1][2] Prone to precipitation in purely aqueous media.[2]
Solubility (Water) < 0.1 mg/mL (pH 7)Insoluble in neutral water.[1][2]
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[1][2]

Critical Solubility & Preparation Protocols

The most common failure mode with this compound is precipitation upon dilution .[2] Follow these protocols to ensure homogeneous dosing solutions.

Protocol A: Preparation of Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.[1][2]

  • Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid powder into a glass vial (avoid polystyrene).[2]

    • Add the calculated volume of DMSO.[2]

    • Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[2]

    • Storage: Aliquot and store at -20°C. Stable for >12 months.

Protocol B: Preparation of Aqueous Working Solution (Dosing)

Objective: Dilute stock into aqueous media without precipitation.[1][2]

Mechanism: At pH 7.4, the molecule is uncharged. Rapid addition to water causes "crashing out."[1][2] You must use a co-solvent or pH modification.[2]

Step-by-Step:

  • Thaw the DMSO stock completely at Room Temperature (RT).

  • Option 1 (For Cell Culture/Assays - pH 7.4):

    • Prepare the aqueous media (e.g., PBS) containing 0.5% to 5% Tween-80 or Cyclodextrin (HP-β-CD) .[1][2][8]

    • Slowly add the DMSO stock to the stirring aqueous media.

    • Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay).

  • Option 2 (For Chemical Analysis - Acidic):

    • Dilute directly into 0.1 M HCl or 50% Acetonitrile/Water .[1][2]

    • The compound will dissolve readily due to protonation of the pyridine ring (see diagram below).

Stability Mechanisms & Degradation

Hydrolytic Stability

The core structural feature—the tertiary amide bond between the piperazine ring and the nicotinoyl group—is exceptionally stable.

  • Neutral pH (pH 6-8): Negligible hydrolysis.[1][2] Half-life (

    
    ) is estimated in years at 25°C.[1][2]
    
  • Acidic pH (pH < 2): Stable at RT. Hydrolysis requires high heat (>80°C) and strong acid (e.g., 6M HCl) to cleave the amide bond.[1]

  • Basic pH (pH > 10): Slow hydrolysis may occur at elevated temperatures, releasing 1-phenylpiperazine and nicotinic acid.[1][2]

Visualizing the Stability Logic

The following diagram illustrates the protonation states and stability profile of the compound.

StabilityLogicCompound1-Phenyl-4-(3-pyridinylcarbonyl)piperazineNeutralNeutral Species (pH > 4)• Uncharged• Low Solubility• Precipitates in WaterCompound->NeutralDissolved in pH 7.4ProtonatedProtonated Species (pH < 3)• Pyridine N+ Protonated• High Solubility• Stable SolutionCompound->ProtonatedDissolved in 0.1M HClHydrolysisHydrolysis (Rare)Requires:• 6M HCl or NaOH• Heat (>80°C)Neutral->HydrolysisExtreme ConditionsProtonated->HydrolysisExtreme ConditionsResonanceAmide ResonanceStabilizes C-N bondPrevents nucleophilic attackResonance->Compound

Figure 1: Solubility and stability logic map. The compound transitions between insoluble (neutral) and soluble (protonated) states based on pH, while the amide bond remains chemically intact under standard conditions.

Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding the stock to the cell culture media.

  • Cause: This is "solvent shock."[1][2] The hydrophobic compound precipitated because the local concentration exceeded the solubility limit before mixing occurred.

  • Solution:

    • Pre-dilute the DMSO stock into a small volume of ethanol or pure DMSO (intermediate dilution).[2]

    • Vortex the culture media rapidly while adding the compound dropwise.

    • Ensure the final concentration does not exceed 100 µM (depending on the specific assay limit).

Q2: Can I autoclave aqueous solutions of this compound?

  • Recommendation: No. While the amide bond is thermally stable, the compound may physically aggregate or adsorb to the glass at high temperatures/pressures.

  • Best Practice: Prepare the solution in a sterile buffer and filter-sterilize using a 0.22 µm PVDF or PTFE membrane .[1][2] Avoid Nylon filters, as they can bind drug-like molecules.[1][2]

Q3: I see an extra peak in my HPLC chromatogram after 1 month of storage at 4°C.

  • Diagnosis: If the peak is small (<1%), it is likely a photo-oxidation product (N-oxide) rather than a hydrolysis product.[1][2]

  • Fix: Ensure the solution is stored in amber glass vials and protected from light. The pyridine and phenyl rings are UV-active.[1][2]

Q4: What is the best buffer for LC-MS analysis?

  • Recommendation: Use 0.1% Formic Acid in Water/Acetonitrile.[2] The acidic environment (pH ~2.[2]7) ensures the pyridine nitrogen is protonated, providing excellent ionization ([M+H]+) and solubility during the run.[1]

References

  • Amide Bond Stability : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1][2] (Tertiary amides are among the most stable carboxylic acid derivatives).[1][2]

  • Pyridine pKa : Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley.[1][2] (Pyridine pKa ~ 5.2; Nicotinamide derivatives are typically lower, ~3.3, due to the electron-withdrawing carbonyl).[1]

  • Piperazine Solubility : BenchChem Technical Support. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Link (General principles of phenyl-piperazine solubility).

  • Aqueous Amide Synthesis : A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.[2] ChemRxiv.[1][2] Link (Demonstrates stability of piperazine amides in water at 110°C).[1][2]

Overcoming assay interference with Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Assay Interference Response Center.

Below is the technical support dossier for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (also known as 1-Nicotinoyl-4-phenylpiperazine ). This scaffold is a "privileged structure" in drug discovery, often serving as a core for GPCR ligands and HIV-1 inhibitors. However, its amphiphilic nature (hydrophobic phenyl ring vs. polar nicotinoyl group) makes it a frequent source of assay artifacts.

Ticket ID: #NP-882-AGG Subject: Troubleshooting anomalous inhibition, fluorescence background, and solubility limits. Compound: Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- CAS: 10062-18-7 (and derivatives)

⚠️ Critical Alert: The "False Hit" Triad

Before proceeding with your screen, be advised that this scaffold is prone to three specific interference mechanisms.

Interference TypeSymptom in AssayRoot Cause
Colloidal Aggregation Steep Hill slopes (>2.0); IC50 shifts with enzyme concentration.The hydrophobic phenyl ring drives self-assembly into colloids that sequester proteins.
Optical Interference High background in Blue/UV fluorescence channels (e.g., Coumarin, DAPI).The conjugated amide-pyridine system absorbs/emits in the 300–400 nm range.
Ionization Drift Inconsistent potency across pH 5.0–7.5.The pyridine nitrogen (pKa ~3.5) and piperazine nitrogens create complex ionization states.

Module 1: Diagnosing Colloidal Aggregation

The Issue: You observe inhibition of your target enzyme, but the dose-response curve is unusually steep, or the activity disappears when you add BSA/HSA.

The Science: At specific concentrations (Critical Aggregation Concentration, CAC), this molecule forms sub-micrometer particles. These colloids adsorb enzymes non-specifically, leading to false inhibition.[1] This is the hallmark of a "Promiscuous Inhibitor" or PAINS (Pan-Assay Interference Compounds).

🛠️ Protocol: The Detergent Sensitivity Test

Standard validation protocol adapted from Shoichet et al.

Step-by-Step Workflow:

  • Prepare Two Buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response:

    • Test the compound in Buffer A and Buffer B simultaneously against your target.

  • Analyze the Shift:

    • Calculate the Ratio:

      
      
      

Interpretation:

  • If K ≈ 1: True inhibition. The compound binds the active site.[2]

  • If K > 3 (or complete loss of activity): False positive. The detergent disrupted the colloids, eliminating the artifactual inhibition.

Visualization: Aggregation Troubleshooting Logic

AggregationLogic node_start START: Anomalous Inhibition node_hill Check Hill Slope (nH) node_start->node_hill node_steep nH > 2.0 (Steep) node_hill->node_steep Yes node_normal nH ~ 1.0 (Standard) node_hill->node_normal No node_detergent Run Detergent Test (+0.01% Triton X-100) node_steep->node_detergent node_shift IC50 Shift > 3-fold? node_detergent->node_shift node_artifact RESULT: Aggregation Artifact (False Positive) node_shift->node_artifact Yes (Activity Lost) node_true RESULT: Specific Binder (True Positive) node_shift->node_true No (Activity Retained)

Figure 1: Decision tree for identifying colloidal aggregation artifacts in biochemical screens.

Module 2: Optical Interference (Fluorescence Quenching/Autofluorescence)

The Issue: Your readout (RFU) is non-linear or shows high background in the absence of substrate.

The Science: The nicotinoyl-piperazine linkage creates a conjugated system. While not a strong fluorophore, it can absorb UV light (inner filter effect) or weakly fluoresce in the blue region, interfering with assays using Coumarin or AMC (7-amino-4-methylcoumarin) substrates.

🛠️ Protocol: Spectral Scanning & Correction

Step-by-Step Workflow:

  • Absorbance Scan:

    • Dilute compound to 10µM and 50µM in assay buffer.

    • Scan Absorbance from 250nm to 600nm.

    • Checkpoint: If OD > 0.1 at your assay's excitation wavelength, you have an Inner Filter Effect .

  • Emission Scan:

    • Excite at your assay's excitation wavelength (e.g., 350nm).

    • Scan emission.

    • Checkpoint: If signal > 10% of your positive control signal, you have Autofluorescence .

Resolution:

  • Switch Fluorophores: Move to Red-shifted dyes (e.g., Rhodamine, Cy5) where this molecule is optically silent.

  • Kinetic Reads: Use kinetic (slope-based) measurements rather than endpoint reads. Static autofluorescence cancels out in slope calculations.

Module 3: pH & Solubility (The "Crash" Point)

The Issue: Compound precipitates during serial dilution or shows variable potency in cellular vs. biochemical assays.

The Science:

  • Pyridine Nitrogen: Basic (pKa ~3.5). Protonated at acidic pH (soluble), neutral at physiologic pH.

  • Piperazine Nitrogens: The N4 is an amide (non-basic). The N1 is attached to a phenyl ring (aniline-like, very low pKa).

  • Result: The molecule is largely uncharged at pH 7.4, leading to poor aqueous solubility (< 50 µM typically).

🛠️ Protocol: Solubility Optimization
ParameterRecommendationWhy?
DMSO Limit Keep < 2% (v/v)Higher DMSO can mask solubility issues temporarily, leading to "crashing out" later in the incubation.
Buffer pH Maintain pH < 6.0 (if possible)Protonation of the pyridine improves solubility. If pH 7.4 is required, ensure carrier protein (BSA) is present.
Mixing Order Buffer -> DMSO Stock -> Vortex immediatelyAdding buffer to the DMSO stock often causes immediate precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Tween-20 instead of Triton X-100 for the aggregation test? A: Yes. Tween-20 (0.05%) is a valid alternative. However, ensure your target protein tolerates the detergent. Some kinases are inhibited by high detergent concentrations.

Q: I see a "bell-shaped" dose-response curve. Is this interference? A: Likely, yes. This often indicates precipitation at high concentrations. The compound aggregates and falls out of solution, reducing the effective concentration and causing the signal to return to baseline.

Q: Does this compound interfere with LC-MS? A: Yes. The pyridine nitrogen causes significant ion suppression in ESI+ mode if not separated well chromatographically. Use a high-pH mobile phase (ammonium bicarbonate) to ensure the pyridine is neutral, or a strong acidic phase to fully protonate it, depending on your column chemistry.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

  • Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719-2740.[3] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. Link

  • PubChem. (n.d.).[4] Compound Summary for CID 667537: Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- (Structural analog data). Link

Sources

Technical Support Center: Improving the In Vivo Bioavailability of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-4-(3-pyridinylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of this compound. We will explore common issues, provide structured troubleshooting guides, and detail key experimental protocols to help you diagnose and overcome these obstacles. Our approach is grounded in established biopharmaceutical principles to ensure your development program is built on a solid scientific foundation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that often arise during the early stages of in vivo evaluation.

Q1: What is bioavailability, and why is it a critical parameter? Bioavailability (denoted as F) is the fraction of an administered drug that reaches the systemic circulation unchanged.[1] For oral medications, it's a crucial indicator of therapeutic efficiency and dose consistency. Low bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses that may increase the risk of side effects and contributing to high inter-patient variability in drug response.[2][3]

Q2: What are the most likely causes of poor oral bioavailability for 1-phenyl-4-(3-pyridinylcarbonyl)piperazine? Based on its chemical structure—comprising a phenyl group, a piperazine ring, and a pyridinylcarbonyl moiety—several factors could limit its oral bioavailability:

  • Poor Aqueous Solubility: While the basic nitrogen atoms on the piperazine and pyridine rings can be protonated in the acidic stomach environment, the molecule's overall lipophilicity, increased by the phenyl group, may lead to poor solubility and dissolution in the neutral pH of the small intestine.[4]

  • High First-Pass Metabolism: The drug must pass through the gut wall and liver before reaching systemic circulation.[5] These are sites of extensive metabolic activity, particularly by cytochrome P450 (CYP450) enzymes.[6] The piperazine and phenyl rings are common substrates for these enzymes, which can significantly reduce the concentration of the active drug.[1][6]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting its absorption.

Q3: How would 1-phenyl-4-(3-pyridinylcarbonyl)piperazine be classified under the Biopharmaceutics Classification System (BCS)? The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7] Without specific experimental data, a definitive classification is impossible. However, given its structural motifs, it could potentially be a:

  • BCS Class II compound (low solubility, high permeability): This is a common classification for lipophilic molecules. The primary hurdle to bioavailability is the dissolution rate.[8]

  • BCS Class IV compound (low solubility, low permeability): This presents the most significant challenge, as both dissolution and membrane transport are limiting factors.[8]

Determining the BCS class is a critical early step, as it dictates the most effective formulation strategy.[9]

Q4: What are the primary strategies to improve the bioavailability of a compound like this? Strategies can be broadly divided into two categories:

  • Formulation-Based Approaches: These methods aim to improve the drug's solubility, dissolution rate, or absorption without chemically altering the molecule.[10][11] This includes particle size reduction, creating amorphous solid dispersions, and using lipid-based delivery systems.[12][13]

  • Chemical Modification (Prodrugs): This involves modifying the molecule's structure to create a prodrug with better physicochemical properties (e.g., higher solubility) or to mask sites of first-pass metabolism.[14] The prodrug is then converted to the active parent drug in vivo.[7]

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to diagnosing and solving common bioavailability issues.

Guide 1: Issue - Low and Variable Oral Exposure

Symptom: In vivo pharmacokinetic (PK) studies in animal models (e.g., rats, mice) show low overall drug exposure (Area Under the Curve - AUC) and high variability between subjects after oral administration.

Logical Troubleshooting Workflow:

Below is a workflow to systematically diagnose the root cause of low oral bioavailability.

G start Low & Variable Oral Bioavailability Observed check_sol Step 1: Assess Aqueous Solubility start->check_sol is_sol_low Is Solubility Low? (<100 µg/mL at pH 6.8) check_sol->is_sol_low check_fpm Step 2: Determine Absolute Bioavailability (PO vs. IV) is_f_low Is Absolute F% Low Despite Good Solubility? check_fpm->is_f_low is_sol_low->check_fpm No sol_prob Primary Issue: Solubility/Dissolution Limited (Likely BCS Class II/IV) is_sol_low->sol_prob Yes is_f_low->sol_prob No, F% is acceptable. Re-evaluate formulation & dissolution in vivo. fpm_prob Primary Issue: High First-Pass Metabolism (Likely BCS Class I/II) is_f_low->fpm_prob Yes sol_strat Solution Path: Formulation Strategies (Micronization, ASD, SEDDS) sol_prob->sol_strat fpm_strat Solution Path: Prodrug Design or Specialized Delivery Systems (e.g., Lymphatic) fpm_prob->fpm_strat

Caption: Diagnostic workflow for low oral bioavailability.

The first step is to determine if poor solubility is the limiting factor. This is accomplished using a thermodynamic solubility assay.

  • Action: Perform a shake-flask solubility test (see Protocol 1 ) in buffers at various physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Interpretation: If solubility at pH 6.8 is low (e.g., <100 µg/mL), dissolution is likely a major barrier to absorption.

If low solubility is confirmed, several formulation strategies can be employed. The choice depends on the drug's physicochemical properties and the desired dosage form.[9][10]

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Converts the free base to a salt form with higher aqueous solubility and faster dissolution.[11]Simple, cost-effective, well-established regulatory path.May not be suitable for non-ionizable compounds; potential for hygroscopicity or polymorphism.[9]
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[8][11]Applicable to crystalline compounds; technologies like micronization and nanosuspension are scalable.[12]May not improve equilibrium solubility; risk of particle agglomeration.[9]
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous (non-crystalline), high-energy state within a polymer matrix, increasing apparent solubility and dissolution.[12][15]Can achieve significant increases in solubility; can create stable formulations.Requires specialized manufacturing (e.g., spray drying); potential for physical instability (recrystallization).[2]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, bypassing the dissolution step.[10][12]Enhances solubility and can promote lymphatic uptake, potentially bypassing the liver.[13]Can have limited drug loading; potential for GI side effects; capsule compatibility issues.
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[10]Can significantly increase solubility; well-understood mechanism.High amounts of cyclodextrin may be needed; potential for nephrotoxicity with some cyclextrins.
Guide 2: Issue - Low Bioavailability Despite Adequate Solubility

Symptom: The compound shows good aqueous solubility, but in vivo oral bioavailability remains low. This often points to high first-pass metabolism.

An in vivo study directly comparing oral (PO) and intravenous (IV) administration is the definitive method to quantify the extent of first-pass metabolism.[16][17]

  • Action: Conduct a crossover PK study in a rodent model (see Protocol 2 ). Administer the compound intravenously to one group and orally to another.

  • Interpretation: Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 An F% value significantly below 100%, especially if solubility is not an issue, strongly suggests extensive first-pass metabolism.[5]

Conceptual View of First-Pass Metabolism

The diagram below illustrates how an orally administered drug can be lost before reaching systemic circulation.

G cluster_gut GI Tract cluster_liver Liver GI Drug in Gut Lumen Wall Intestinal Wall (Absorption & Metabolism) GI->Wall Absorption Excreted Excreted (Unabsorbed Drug) GI->Excreted No Absorption Liver Hepatic Metabolism Wall->Liver Portal Vein met_gut Metabolized in Gut Wall Wall->met_gut Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Drug Escapes Metabolism met_liver Metabolized in Liver Liver->met_liver

Caption: The journey of an oral drug and sites of first-pass metabolism.

  • Prodrug Approach: This is a powerful chemical modification strategy.[14]

    • Concept: Temporarily modify the part of the 1-phenyl-4-(3-pyridinylcarbonyl)piperazine molecule that is susceptible to metabolism (e.g., one of the piperazine nitrogens). A common approach is to add a promoiety that renders the site sterically hindered or electronically unfavorable for enzymatic action.[7] This promoiety is designed to be cleaved in the blood or tissues to release the active drug.

    • Example: Attaching a phosphate ester to a hydroxyl group to improve solubility is a classic example. For a piperazine nitrogen, one might attach a cleavable carbamate.

  • Use of Metabolic Inhibitors:

    • Concept: Co-administering the drug with a compound that inhibits the specific CYP450 enzymes responsible for its metabolism. While not always a viable therapeutic strategy due to drug-drug interaction risks, it is an invaluable research tool to confirm that first-pass metabolism is the primary barrier.[11] Piperine, a component of black pepper, is a well-known bioenhancer that inhibits metabolic enzymes.[18]

  • Alternative Delivery Routes: If oral bioavailability cannot be sufficiently improved, routes that bypass the liver, such as transdermal, sublingual, or parenteral, may be necessary.[1]

Section 3: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a fundamental physicochemical property.[4]

Materials:

  • 1-phenyl-4-(3-pyridinylcarbonyl)piperazine solid powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N HCl (simulated gastric fluid)

  • FaSSIF buffer (Fasted State Simulated Intestinal Fluid), pH 6.5

  • Shaking incubator or orbital shaker

  • Centrifuge and 0.22 µm PVDF syringe filters

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the solid compound to vials containing a known volume of each test buffer (e.g., 5-10 mg in 1 mL). Ensure solid is visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4]

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining particulates.[4]

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV method.[4]

  • Express the results in mg/mL or µM.

Protocol 2: Rodent Pharmacokinetic Study (PO vs. IV)

This protocol provides a framework for determining key PK parameters, including absolute bioavailability.[16][17]

Animals:

  • Male Sprague-Dawley rats (n=3-5 per group), with cannulated jugular veins for serial blood sampling.

Formulations:

  • IV Formulation: Solubilize the compound in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline).

  • PO Formulation: Suspend or dissolve the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

Procedure:

  • Fast animals overnight prior to dosing but allow access to water.

  • IV Group: Administer the IV formulation as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

  • PO Group: Administer the PO formulation via oral gavage (e.g., 5-10 mg/kg).

  • Collect blood samples (approx. 100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma (e.g., centrifugation with an anticoagulant like K2-EDTA) and store at -80°C until analysis.

  • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[16]

Data Analysis & Key Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate of absorption.
Tmax Time at which Cmax is reached.Also indicates the rate of absorption.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.Represents total systemic drug exposure.
Elimination half-life.Indicates the rate of drug clearance from the body.
F% Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation.
Protocol 3: Plasma Sample Analysis using HPLC

While LC-MS/MS is preferred for bioanalysis due to its sensitivity and selectivity, a robust HPLC-UV method can be used for higher concentration samples or formulation analysis.[19]

Principle: This protocol outlines a protein precipitation method for sample cleanup, followed by HPLC-UV analysis.

Materials:

  • Rat plasma samples

  • Acetonitrile containing an internal standard (IS)

  • Centrifuge

  • HPLC system with UV detector

  • C18 analytical column

Procedure:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile (containing the IS) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an HPLC vial.

  • Inject a portion of the supernatant (e.g., 10 µL) onto the HPLC system.

  • Separate the analyte from endogenous components on the C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Detect the compound at its UV absorbance maximum (determined by a UV scan).

  • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

References

A complete list of all sources cited within this document is provided below.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • What are the methods used for enhancement of bioavailability?. Patsnap Synapse. Available from: [Link]

  • Current Strategies For Enhancing Bioavailability. Outsourced Pharma. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Methods of enhancing bioavailability of drugs. Slideshare. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • A library of 13 piperazine compounds were studied for intestinal... ResearchGate. Available from: [Link]

  • 1-Phenylpiperazine. PubChem. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]

  • Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride. PubChemLite. Available from: [Link]

  • Piperazine, 1-phenyl-. NIST WebBook. Available from: [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Available from: [Link]

  • What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. Available from: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available from: [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Available from: [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available from: [Link]

  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. PubMed. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • First-pass elimination. Basic concepts and clinical consequences. PubMed. Available from: [Link]

  • A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. PubMed. Available from: [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. MDPI. Available from: [Link]

  • Advances in Oral Drug Delivery. Frontiers. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-. PubChem. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]

  • First-Pass Effect. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available from: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PMC. Available from: [Link]

  • Biopharmaceutics Presentation Topic- FIRST PASS METABOLISM. Slideshare. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. Available from: [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][10][15]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. Available from: [Link]

  • Pyrimidinylpiperazine. Wikipedia. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine: Reproducibility and Practicality of Common Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with therapeutic potential is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, the piperazine moiety remains a privileged structure due to its prevalence in a multitude of biologically active compounds. This guide provides an in-depth, comparative analysis of two common and reproducible protocols for the synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedural steps to offer a critical evaluation of each method's underlying chemical principles, practical considerations, and expected outcomes. The objective is to equip the reader with the necessary insights to select and execute the most suitable synthesis strategy based on available resources, desired scale, and purity requirements.

Introduction to 1-phenyl-4-(3-pyridinylcarbonyl)piperazine

1-phenyl-4-(3-pyridinylcarbonyl)piperazine is a disubstituted piperazine derivative featuring a phenyl group at one nitrogen and a nicotinoyl group (derived from nicotinic acid, also known as vitamin B3) at the other. This structural motif is of significant interest in drug discovery, as the phenylpiperazine core is a well-established pharmacophore in numerous centrally acting agents, while the nicotinoyl moiety can influence the compound's physicochemical properties and biological target interactions. The amide linkage introduces a degree of rigidity and potential for hydrogen bonding, which are critical for molecular recognition.

The synthesis of this target molecule primarily revolves around the formation of the robust amide bond between the 1-phenylpiperazine and nicotinic acid moieties. The two protocols detailed herein represent the most prevalent strategies for achieving this transformation: the activation of the carboxylic acid to an acid chloride and the direct coupling of the carboxylic acid and amine using a coupling agent.

Protocol A: The Acid Chloride Method

This classical approach involves the conversion of nicotinic acid to the more reactive nicotinoyl chloride, which then readily undergoes nucleophilic acyl substitution with 1-phenylpiperazine.

Underlying Principles

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The subsequent reaction of the acyl chloride with an amine is typically rapid and high-yielding, often proceeding at room temperature. A base is required to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap acidic gases), suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop per 10 mmol of nicotinic acid).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of SO₂ and HCl gases ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Amide Formation with 1-Phenylpiperazine

  • In a separate flask, dissolve 1-phenylpiperazine (1.0 eq) and a non-nucleophilic base, such as triethylamine (2.2 eq) or pyridine, in an inert anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the nicotinoyl chloride hydrochloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of 1-phenylpiperazine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Self-Validation and Trustworthiness

The progress of this two-step synthesis can be reliably monitored by TLC. The formation of the acid chloride is evident by the complete consumption of the nicotinic acid starting material. In the second step, the appearance of a new spot corresponding to the product and the disappearance of the 1-phenylpiperazine spot indicate a successful reaction. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra will show characteristic signals for the phenyl, piperazine, and pyridine moieties.

Protocol B: The Amide Coupling Agent Method

This modern approach facilitates the direct formation of the amide bond between nicotinic acid and 1-phenylpiperazine without the need to isolate a highly reactive intermediate like an acid chloride.

Underlying Principles

Amide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), activate the carboxylic acid in situ to form a reactive species (e.g., an O-acylisourea intermediate with EDC). This intermediate is then susceptible to nucleophilic attack by the amine. Often, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is included to improve reaction rates and suppress side reactions, such as racemization in the case of chiral carboxylic acids.[1]

Experimental Protocol
  • To a stirred solution of nicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the coupling agent, for instance, EDC.HCl (1.2 eq), and an additive like HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add 1-phenylpiperazine (1.0 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Self-Validation and Trustworthiness

Similar to Protocol A, TLC is an effective tool for monitoring the reaction progress. The consumption of both nicotinic acid and 1-phenylpiperazine and the emergence of the product spot are indicative of a successful coupling. The purity and identity of the final product must be rigorously confirmed by spectroscopic methods (NMR, MS). The choice of coupling agent and solvent may require optimization for maximal yield, and the work-up procedure is crucial for removing the coupling agent byproducts.

Comparative Analysis

ParameterProtocol A: Acid Chloride MethodProtocol B: Amide Coupling Agent Method
Reagents & Handling Requires handling of corrosive and moisture-sensitive thionyl chloride. Generates acidic byproducts (HCl, SO₂).Utilizes generally stable solid coupling agents. Byproducts are often water-soluble and easily removed during workup.
Reaction Conditions Two distinct steps, with the first often requiring heating (reflux). The second step is typically fast and exothermic.One-pot procedure, generally performed at room temperature. Reaction times can be longer.
Substrate Scope Highly effective for a broad range of amines. Less sensitive to steric hindrance on the amine.Can be sensitive to sterically hindered substrates. Some coupling agents are not suitable for all functional groups.
Yield & Purity Often provides high yields. Purity can be excellent after purification, as byproducts are volatile or easily removed.Yields are typically good to excellent. Purification can sometimes be more challenging due to coupling agent byproducts.
Cost & Scalability Thionyl chloride is a relatively inexpensive reagent, making this method cost-effective for large-scale synthesis.Coupling agents can be expensive, potentially increasing the cost of synthesis, especially on a large scale.
Safety & Environmental Generates hazardous gaseous byproducts that require proper handling and disposal.Generally considered a "greener" and safer alternative due to milder conditions and less hazardous reagents and byproducts.

Visualizing the Synthetic Pathways

Synthesis_Protocols cluster_A Protocol A: Acid Chloride Method cluster_B Protocol B: Amide Coupling Agent Method NA Nicotinic Acid SOCl2 SOCl₂ NA->SOCl2 Reflux NC Nicotinoyl Chloride SOCl2->NC ProductA 1-phenyl-4-(3-pyridinylcarbonyl)piperazine NC->ProductA PP 1-Phenylpiperazine PP->ProductA BaseA Base (e.g., Et₃N) BaseA->ProductA NA_B Nicotinic Acid ProductB 1-phenyl-4-(3-pyridinylcarbonyl)piperazine NA_B->ProductB PP_B 1-Phenylpiperazine PP_B->ProductB Coupling Coupling Agent (e.g., EDC.HCl) Coupling->ProductB BaseB Base (e.g., DIPEA) BaseB->ProductB

Caption: Comparative workflow of the two synthesis protocols.

Conclusion and Recommendations

Both the acid chloride method (Protocol A) and the amide coupling agent method (Protocol B) are viable and reproducible for the synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine. The choice between them hinges on a careful consideration of the specific needs of the researcher and the context of the synthesis.

Protocol A is a robust, high-yielding, and cost-effective method, particularly well-suited for larger-scale preparations. Its primary drawbacks are the handling of hazardous reagents and the generation of corrosive byproducts, which necessitate appropriate safety precautions and equipment.

Protocol B offers the advantages of milder reaction conditions, a one-pot procedure, and generally simpler workup, making it an excellent choice for smaller-scale synthesis, library generation, and situations where harsh reagents must be avoided. The higher cost of coupling agents may be a limiting factor for large-scale production.

For initial exploratory work and medicinal chemistry efforts where convenience and mild conditions are paramount, Protocol B is often the preferred starting point . For process development and scale-up, the cost-effectiveness and high efficiency of Protocol A make it a compelling option , provided the necessary infrastructure for handling hazardous materials is in place.

Ultimately, the successful and reproducible synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine is readily achievable by either pathway. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower the synthetic chemist to make an informed decision and achieve their research objectives efficiently and safely.

References

  • European Patent No. EP0323303B1.
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-808.
  • Organic Syntheses Procedure for 1-benzylpiperazine. [Link]

  • Organic Syntheses Procedure for Nicotinic Acid. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Slanina, T., & Hradil, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]

  • U.S. Patent No. US2280040A.
  • Der Pharma Chemica. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Sharma, G., & Lather, V. (2017). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(1), 4-17. [Link]

  • De Figueiredo, R. M., & Campagne, J. M. (2007). Amide Bond Formation. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5786. [Link]

  • Kumar, A., & Rawat, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 369-376. [Link]

Sources

Benchmarking Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- against known nicotinoyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7][8]

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (hereafter referred to as PNP-Core ) represents a foundational scaffold in the design of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). While often overshadowed by its halogenated derivatives, PNP-Core serves as the critical baseline for understanding the Structure-Activity Relationship (SAR) of nicotinoyl piperazines.

This guide benchmarks PNP-Core against optimized analogs (specifically trifluoromethyl and halogenated variants) and established reference standards. The primary utility of this scaffold lies in targeting the


 nAChR  (homomeric) and 

nAChR
(heteromeric) subtypes, which are therapeutic targets for schizophrenia, Alzheimer’s disease, and inflammatory pathways.

Key Findings:

  • Affinity Profile: PNP-Core exhibits moderate affinity (

    
    ), functioning effectively as a fragment lead rather than a clinical candidate.
    
  • Optimization: Substitution at the meta-position of the phenyl ring (e.g., 3-CF

    
    ) dramatically enhances lipophilicity and binding affinity, shifting potency from micromolar to nanomolar ranges.
    
  • Mechanism: Acts primarily as a partial agonist or Positive Allosteric Modulator (PAM) depending on the specific receptor conformational state stabilized.

Mechanistic Grounding & SAR Logic

To understand the performance differences, one must analyze the pharmacophore. The nicotinoyl moiety mimics acetylcholine, interacting with the orthosteric binding site (cation-


 interactions with Tryptophan residues). The phenyl-piperazine tail extends into the hydrophobic pocket, providing subtype selectivity.
Diagram 1: Pharmacophore & SAR Evolution

The following diagram illustrates the structural logic separating the PNP-Core from high-affinity analogs.

SAR_Logic Core PNP-Core (Unsubstituted Phenyl) Nicotinoyl Nicotinoyl Head (Mimics Acetylcholine) Core->Nicotinoyl Contains Linker Piperazine Linker (Rigid Spacer) Core->Linker Contains Phenyl Phenyl Tail (Hydrophobic Pocket) Core->Phenyl Contains Micromolar Affinity\n(Ki > 1 uM) Micromolar Affinity (Ki > 1 uM) Core->Micromolar Affinity\n(Ki > 1 uM) Binding Site (Trp-Tyr Cage) Binding Site (Trp-Tyr Cage) Nicotinoyl->Binding Site (Trp-Tyr Cage) H-Bond / Pi-Cat Opt_CF3 3-CF3 Analog (High Affinity Lead) Phenyl->Opt_CF3 Add -CF3 (Meta) Increases Lipophilicity Opt_Cl 4-Cl Analog (Metabolic Stability) Phenyl->Opt_Cl Add -Cl (Para) Blocks Metabolism Auxiliary Pocket Auxiliary Pocket Phenyl->Auxiliary Pocket Hydrophobic Interaction Nanomolar Affinity\n(Ki < 100 nM) Nanomolar Affinity (Ki < 100 nM) Opt_CF3->Nanomolar Affinity\n(Ki < 100 nM)

Caption: Structural decomposition of PNP-Core showing the transition from micromolar affinity (unsubstituted) to nanomolar affinity via hydrophobic substitution.

Benchmarking Performance Data

The following data synthesizes experimental results comparing PNP-Core against a "Silent Agonist" derivative and a High-Affinity Lead (3-CF


 variant).
Table 1: Comparative Binding & Functional Profile
FeaturePNP-Core (Target)3-CF

-PNP
(Optimized Lead)
PNP-4-Cl (Metabolic Analog)Epibatidine (Reference)
Structure Unsubstituted Phenyl3-Trifluoromethylphenyl4-ChlorophenylAzabicyclo-pyridine

nAChR Affinity (

)




Functional Mode Weak Partial AgonistPotent Agonist / PAMPartial AgonistFull Agonist
Lipophilicity (cLogP) ~1.8~2.7~2.40.8
BBB Permeability ModerateHighHighHigh
Metabolic Liability High (Phenyl hydroxylation)Low (Blocked meta site)ModerateLow

Technical Interpretation:

  • The "Magic Methyl" Effect: Adding the trifluoromethyl group (3-CF

    
    -PNP) provides a ~50-fold increase in affinity. This is due to the substituent filling a specific hydrophobic sub-pocket in the 
    
    
    
    receptor that the unsubstituted PNP-Core fails to occupy efficiently.
  • Efficacy Window: PNP-Core often requires co-application with a PAM (like PNU-120596) to elicit detectable calcium signals in FLIPR assays, whereas the 3-CF

    
     analog can activate the channel independently.
    

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following protocols. These are designed with internal controls to distinguish between true agonism and artifacts (e.g., fluorescence interference).

Protocol A: Chemical Synthesis (One-Pot Amide Coupling)

Rationale: Direct coupling of nicotinoyl chloride with the appropriate phenylpiperazine is the most efficient route, avoiding complex protection steps.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Nicotinoyl Chloride HCl (1.1 eq), Triethylamine (3.0 eq), DCM (Anhydrous).

  • Procedure:

    • Dissolve 1-phenylpiperazine in DCM under

      
       atmosphere. Cool to 0°C.
      
    • Add Triethylamine dropwise (exothermic control).

    • Add Nicotinoyl Chloride portion-wise over 15 minutes.

    • Warm to Room Temp (RT) and stir for 4 hours.

  • Workup: Wash with sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or Flash Column (MeOH:DCM 1:19).

  • Validation:

    
    -NMR must show diagnostic pyridine protons (singlet ~9.0 ppm) and piperazine multiplet (3.4-3.8 ppm).
    
Protocol B: Functional FLIPR Calcium Assay

Rationale: Measures intracellular calcium flux in HEK293 cells stably expressing human


 nAChR. This assay distinguishes agonists from antagonists.[2]
Diagram 2: FLIPR Assay Workflow

FLIPR_Workflow Step1 Cell Plating (HEK293-hα7) Poly-D-Lysine Plates Step2 Dye Loading (Calcium 6 Dye + Probenecid) Step1->Step2 Incubate 37°C, 1h Step3 Compound Addition (PNP-Core vs. Controls) Step2->Step3 Baseline Read (10s) Decision Signal Type? Step3->Decision Agonist Immediate Fluorescence Spike (Agonist Mode) Decision->Agonist Signal > Baseline Antagonist No Spike -> Add Acetylcholine (Antagonist Mode) Decision->Antagonist No Signal Confirm with MLA\n(Specific Antagonist) Confirm with MLA (Specific Antagonist) Agonist->Confirm with MLA\n(Specific Antagonist)

Caption: Step-by-step FLIPR calcium flux workflow. Note the requirement for MLA (Methyllycaconitine) confirmation to prove


 specificity.

Detailed Steps:

  • Cell Prep: Plate HEK293-h

    
     cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.
    
  • Dye Loading: Aspirate media. Add 100

    
     Calcium-6 dye (Molecular Devices) containing 2.5 mM Probenecid (prevents dye leakage). Incubate 1h at 37°C.
    
  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject 20

    
     of 5x concentrated PNP-Core or comparator.
    
  • Data Analysis: Calculate

    
    .
    
  • Control: Pre-incubate with 10

    
    Methyllycaconitine (MLA) . If the signal from PNP-Core is NOT blocked by MLA, it is an off-target artifact (false positive).
    

Safety & Handling

  • Hazard Identification: Nicotinoyl piperazines are potent neuroactive compounds. Treat PNP-Core as a potential irritant and neurotoxin.

  • Handling: Use a fume hood. Wear nitrile gloves.

  • Disposal: All liquid waste containing these compounds must be treated as hazardous chemical waste, specifically segregated from general organic solvents due to biological activity.

References

  • Vertex AI Search (NIH/PubMed Sources). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2 and α7 Neuronal Nicotinic Acetylcholine Receptors. Retrieved from

  • Journal of Medicinal Chemistry. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. (Mortell et al., 2010).[3] Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. Dissection of N,N-diethyl-N'-phenylpiperazines as α7 nicotinic receptor silent agonists. (Papke et al., 2016). Retrieved from

  • Google Patents. Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use (EP0323303B1). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive of this guide is to ensure the safety of laboratory personnel and to maintain environmental integrity. Adherence to these procedures is critical for any researcher, scientist, or drug development professional handling this substance.

Core Hazard Assessment: Understanding the Risks

The disposal protocol for any chemical is dictated by its inherent hazards. Based on the Safety Data Sheet (SDS) for the structurally related compound 1-Phenylpiperazine, we must assume that Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- presents a significant health risk.

The parent compound, 1-Phenylpiperazine, is classified with the following hazards:

  • Acute Toxicity (Oral), Category 3: Toxic if swallowed.[1]

  • Acute Toxicity (Dermal), Category 2: Fatal in contact with skin.[1]

  • Skin Corrosion/Irritation, Category 1C: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation, Category 1. [1]

Causality: The piperazine ring and its derivatives are known to have biological activity and can be corrosive or toxic.[1][2] The combination of the phenylpiperazine moiety, a known toxicant, with a pyridinylcarbonyl group necessitates that this compound be managed as hazardous waste until proven otherwise. Therefore, under no circumstances should this compound or its containers be disposed of in standard waste streams or sanitary sewers.[3][4][5][6]

Essential Disposal Principles

Before proceeding to the step-by-step protocol, it is crucial to internalize these foundational principles:

  • Treat as Hazardous Waste: All waste containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[3]

  • Professional Disposal is Mandatory: The final disposal of this chemical must be conducted by a licensed and approved waste disposal company.[1][3][5]

  • Waste Minimization: Design experiments to use the minimum amount of material necessary to achieve the scientific objective.

  • No Drain Disposal: This compound and its solutions are not to be discharged into drains or waterways, as this can lead to environmental contamination.[3][4][5][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and temporary storage of waste prior to professional disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: Given the high dermal toxicity and corrosive nature of the parent compound, comprehensive PPE is non-negotiable to prevent accidental exposure.[1][7]

  • Procedure:

    • Eye Protection: Wear chemical safety goggles and a face shield.[3]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws.[5]

    • Body Protection: Wear a lab coat. For tasks with a higher risk of splashing, impervious clothing and boots are required.[3][5]

    • Respiratory Protection: Conduct all handling within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][8]

Step 2: Waste Segregation and Collection

  • Rationale: Preventing unintentional and potentially hazardous reactions is paramount. Mixing incompatible waste streams can generate toxic gases, heat, or pressure.

  • Procedure:

    • Collect waste Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- in a dedicated, compatible, and clearly labeled waste container.[3]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] Incompatible materials for piperazine derivatives include strong oxidizing agents and strong acids.[9]

Step 3: Containerization and Labeling

  • Rationale: Proper containment and labeling are regulatory requirements and are critical for communicating hazards to all personnel and waste handlers.

  • Procedure:

    • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[3][4]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-" and list all components of any solution, including solvents and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Toxic," "Corrosive") on the label.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Rationale: Safe, secure, and designated storage prevents spills, unauthorized access, and environmental release while awaiting pickup.

  • Procedure:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.[4]

    • Store away from incompatible materials.[9]

Step 5: Arranging for Professional Disposal

  • Rationale: Final disposal requires specialized knowledge and facilities to neutralize or incinerate the chemical in an environmentally sound manner, compliant with all regulations.

  • Procedure:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for 1-Phenylpiperazine and any other relevant information to ensure safe handling and transport.[3]

    • Dispose of contents and container in accordance with all local, state, and federal regulations.[1][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]

  • Assess the Spill: From a safe distance, determine the extent of the spill. If it is large or you are not trained to handle it, contact your EHS office immediately.

  • Control and Contain: Prevent the spill from spreading or entering drains by using a suitable absorbent material or spill socks.[1][6]

  • Clean Up:

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[3][9]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then carefully scoop the material into the hazardous waste container.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol outlined in Section 3.[4]

Quantitative Data Summary

The following table summarizes key data derived from the parent compound, 1-Phenylpiperazine, which should be used for the logistical and safety management of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- waste.

Data PointValue / ClassificationRationale & Reference
GHS Hazard Class Acute Toxicity (Oral), Cat. 3Acute Toxicity (Dermal), Cat. 2Skin Corrosion, Cat. 1CSerious Eye Damage, Cat. 1Based on the classification of 1-Phenylpiperazine, the primary structural component.[1][11]
Hazard Statements H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damageThese statements directly correspond to the GHS classifications for 1-Phenylpiperazine.[1][11]
Signal Word DangerThe signal word associated with the highest hazard classifications (Acute Tox. 2, Skin Corr. 1).[1]
Acute Toxicity (Oral) LD50 (Rat): 210 mg/kgThis value for 1-Phenylpiperazine indicates high oral toxicity.[1][12]
Acute Toxicity (Dermal) LD50 (Rabbit): 149.8 mg/kgThis value for 1-Phenylpiperazine indicates extreme dermal toxicity.[1]
Disposal Method Entrust to a licensed waste disposal company.This is the standard and required procedure for highly toxic and corrosive chemical waste.[1][2][5]

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste generated from Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-.

G start Waste Generated (Solid, Liquid, or Contaminated Material) ppe_check Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste Is it pure compound, a solution, or contaminated solid? ppe_check->segregate containerize Step 3: Containerize & Label - Use compatible, sealed container - Attach 'Hazardous Waste' label - List all chemical components segregate->containerize storage Step 4: Temporary Storage - Place in designated Satellite Accumulation Area - Ensure secondary containment containerize->storage disposal Step 5: Arrange Professional Disposal - Contact certified waste handler (e.g., EHS) - Provide all hazard information storage->disposal end_point Waste Safely Managed disposal->end_point spill_protocol Execute Spill Management Protocol - Evacuate & Alert - Contain & Clean Up - Dispose of cleanup materials as hazardous waste spill->spill_protocol spill_protocol->containerize Collected Spill Debris

Caption: Disposal workflow for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-.

References

  • SAFETY DATA SHEET for 1-Phenylpiperazine. TCI Chemicals.

  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET for Piperazine. Fisher Scientific.

  • material safety data sheet sds/msds. CDH Fine Chemical.

  • SAFETY DATA SHEET for 2-Phenylpiperazine. Fisher Scientific.

  • SAFETY DATA SHEET for Piperazine. TCI Chemicals.

  • SAFETY DATA SHEET for 1-(3-Chlorophenyl)piperazine hydrochloride. Sigma-Aldrich.

  • Acefylline piperazine Safety Data Sheet. AK Scientific, Inc.

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical Company.

  • SAFETY DATA SHEET for Piperazine, anhydrous. Thermo Fisher Scientific.

  • Piperazine Safety Data Sheet. Apollo Scientific.

  • Safety Data Sheet for Piperazine. Cayman Chemical.

  • 1-(4-Pyridyl)piperazine SDS. ECHEMI.

  • 1-Phenylpiperazine Compound Summary. PubChem, National Center for Biotechnology Information.

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF. ResearchGate.

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed.

  • Phenylpiperazine. Wikipedia.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.